2,4-Dichloro-5-(difluoromethoxy)anisole
Description
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-6-3-7(14-8(11)12)5(10)2-4(6)9/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVVMKRSKHYTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical and Reactive Properties of Dichloro-(difluoromethoxy)anisole Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anisole derivatives are a class of compounds with significant interest in the fields of medicinal chemistry and agrochemistry. The presence of chlorine and fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the chemical and physical properties of commercially available isomers of dichlorinated difluoromethoxy anisole, offering insights into their characteristics and potential applications.
Chemical and Physical Properties
The physicochemical properties of three structural isomers of dichlorinated difluoromethoxy anisole are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | 3,4-Dichloro-5-(difluoromethoxy)anisole | 2,3-Dichloro-5-(difluoromethoxy)anisole | 3,5-Dichloro-4-(difluoromethoxy)anisole |
| CAS Number | 1807058-28-1[1] | 1803817-61-9[2] | 1804936-54-6 |
| Molecular Formula | C₈H₆Cl₂F₂O₂ | C₈H₆Cl₂F₂O₂ | C₈H₆Cl₂F₂O₂ |
| Molecular Weight | 243.03 g/mol [1] | 243.03 g/mol [2] | 243.03 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Purity | ≥ 95%[1] | Not specified[2] | ≥ 95% |
| InChI Key | Not available | TTYDEIZJOUJYSY-UHFFFAOYSA-N[2] | Not available |
Synthesis and Reactivity
The synthesis of dichlorinated difluoromethoxy anisole isomers typically involves multi-step processes. While specific protocols for 2,4-Dichloro-5-(difluoromethoxy)anisole are not published, a general synthetic approach can be inferred from related preparations.
General Synthetic Strategy
A plausible synthetic route would likely start from a substituted phenol, followed by dichlorination, methoxylation, and finally, difluoromethoxylation. The order of these steps would be critical to achieve the desired substitution pattern.
Caption: A generalized synthetic workflow for dichlorinated difluoromethoxy anisole derivatives.
Experimental Protocol: Illustrative Synthesis of a Dichloroanisole Derivative
The following is an illustrative protocol for the synthesis of a related compound, 4,5-dichloro-2-(4-chlorophenoxy)anisole, which demonstrates a chlorination step in the synthesis of a substituted anisole.
Materials:
-
2-phenoxyanisole
-
1,2-dichloroethane
-
Chlorine gas
-
Methanol
Procedure:
-
A solution of 8 g of 2-phenoxyanisole in 85 ml of 1,2-dichloroethane is prepared.
-
With stirring, 11.5 g of chlorine are introduced into the solution at room temperature over 20 minutes.
-
The reaction mixture is then stirred for an additional 30 minutes at room temperature.
-
The solvent is removed by evaporation.
-
The resulting crystalline residue is recrystallized from methanol to yield 4,5-dichloro-2-(4-chlorophenoxy)anisole.
Potential Biological Activity and Applications
Halogenated aromatic compounds are known to exhibit a wide range of biological activities. The unique combination of dichloro and difluoromethoxy substituents suggests that these anisole derivatives could be of interest in drug discovery and agrochemical development.[2]
Mechanism of Action
While the specific molecular targets of these compounds are unknown, the presence of halogen atoms and a difluoromethoxy group can enhance lipophilicity, which is crucial for membrane permeability and interaction with biological systems.[2] These compounds may act as enzyme inhibitors or receptor modulators.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
Related Compound Activity
Derivatives of the differentiation-inducing factor-1 (DIF-1), which are chlorinated alkylphenones, have demonstrated anti-leukemic activity and the ability to promote glucose consumption in mammalian cells. This suggests that other chlorinated and fluorinated aromatic compounds could possess interesting pharmacological properties.
Safety and Handling
Dichloro-(difluoromethoxy)anisole isomers should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The structural isomers of this compound represent a class of compounds with potential for further investigation in drug discovery and materials science. This technical guide provides a summary of the available chemical data and outlines potential avenues for synthesis and application based on related structures. Further experimental work is necessary to fully characterize the properties and activities of these novel molecules.
References
Technical Guide: Structure Elucidation of 2,4-Dichloro-5-(difluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, albeit theoretical, framework for the structure elucidation of 2,4-dichloro-5-(difluoromethoxy)anisole. Due to the absence of published experimental data for this specific isomer, this document outlines a systematic approach to its synthesis and structural verification based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a predictive reference for researchers engaged in the synthesis and characterization of novel halogenated and fluorinated aromatic compounds.
Introduction
Halogenated and fluorinated anisole derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of chlorine and a difluoromethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of this compound suggests potential applications as a scaffold in the development of novel therapeutic agents or agrochemicals. This guide presents a hypothetical, yet scientifically grounded, pathway for its synthesis and rigorous structure elucidation.
Hypothetical Synthesis Pathway
A plausible synthetic route to this compound is proposed, commencing from the commercially available 3-methoxyaniline. This multi-step synthesis involves chlorination, diazotization, and subsequent difluoromethylation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.
Synthesis of 2,4-Dichloro-5-methoxyaniline
This procedure is adapted from a known method for the regioselective chlorination of anilines.
Materials:
-
3-Methoxyaniline
-
Copper(II) chloride (CuCl₂)
-
1-Hexyl-3-methylimidazolium chloride (ionic liquid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-methoxyaniline (1.0 eq) in 1-hexyl-3-methylimidazolium chloride, add copper(II) chloride (3.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1,2,4-Trichloro-5-methoxybenzene via Sandmeyer Reaction
This protocol is a standard Sandmeyer reaction procedure.
Materials:
-
2,4-Dichloro-5-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Copper(I) chloride (CuCl)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Diethyl ether
Procedure:
-
Dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography.
Synthesis of this compound
This procedure is based on modern methods for the synthesis of aryl difluoromethyl ethers.
Materials:
-
2,4-Dichloro-5-methoxyphenol (hypothetically synthesized from the trichloro-methoxybenzene via demethylation with a reagent like BBr₃)
-
Bromo(difluoro)acetic acid (BrCF₂CO₂H)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-dichloro-5-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and bromo(difluoro)acetic acid (1.5 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₅Cl₂F₂O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents |
Predicted Spectroscopic Data and Structure Elucidation
The following sections detail the predicted spectroscopic data that would be used to confirm the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a triplet for the difluoromethoxy proton, and two singlets for the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 | s | 1H | Ar-H | The proton at C6 is deshielded by the adjacent chlorine and the para difluoromethoxy group. |
| ~ 7.0 | s | 1H | Ar-H | The proton at C3 is shielded by the ortho methoxy group. |
| ~ 6.6 | t | 1H | -OCF₂H | The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |
| ~ 3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Ar-C-O (methoxy) | The carbon attached to the methoxy group is deshielded. |
| ~ 150 | Ar-C-O (difluoromethoxy) | The carbon attached to the difluoromethoxy group is also deshielded. |
| ~ 130 | Ar-C-Cl | Carbons bearing chlorine atoms are deshielded. |
| ~ 125 | Ar-C-Cl | |
| ~ 115 (t) | -OC F₂H | The carbon of the difluoromethoxy group will be a triplet due to ¹JCF coupling. |
| ~ 118 | Ar-CH | Aromatic CH carbon. |
| ~ 110 | Ar-CH | Aromatic CH carbon. |
| ~ 56 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key tool for confirming the presence of the difluoromethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -80 to -90 | d | -OCF₂ H | The two fluorine atoms of the difluoromethoxy group will appear as a doublet due to coupling with the proton. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic, -OCH₃) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (aryl ether) |
| 1150-1050 | C-F stretch |
| 850-750 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 242/244/246 | Molecular ion ([M]⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |
| 227/229/231 | Loss of a methyl radical (-CH₃). |
| 191/193 | Loss of the difluoromethoxy group (-OCF₂H). |
| 51 | CF₂H⁺ fragment. |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.
In-depth Technical Guide on the Physicochemical Characteristics of 2,4-Dichloro-5-(difluoromethoxy)anisole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical Properties
The physicochemical properties of 2,4-Dichloro-5-(difluoromethoxy)anisole have been estimated using computational models. These predictions offer a valuable starting point for experimental design and computational modeling.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₆Cl₂F₂O₂ | - |
| Molecular Weight | 243.03 g/mol | - |
| Melting Point | 45-75 °C | Wide range indicates uncertainty in prediction. |
| Boiling Point | 250-280 °C | Prediction at standard pressure. |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates moderate to high lipophilicity. |
| pKa (Acidic) | No acidic pKa predicted | The molecule is not expected to donate protons under physiological conditions. |
| pKa (Basic) | -5.0 to -7.0 | The ether oxygens are very weak bases. |
Physicochemical Properties of Structural Analogs
To provide a frame of reference, the following table summarizes the experimentally determined physicochemical properties of compounds structurally related to this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichloro-5-(difluoromethoxy)anisole | C₈H₆Cl₂F₂O₂ | 243.03 | Not available | Not available |
| 2,4-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 28.5 | 103-104 @ 10 Torr |
| 3,5-Dichloro-4-(difluoromethoxy)anisole | C₈H₆Cl₂F₂O₂ | 243.03 | Not available | Not available |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance can be determined using the capillary method with a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample needs to be pulverized)
-
Thermometer (calibrated)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Boiling Point Determination
For small quantities of a liquid, the boiling point can be determined using the micro boiling point method.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., oil bath or heating block)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the tubes to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid into the small test tube.
-
Place the capillary tube, sealed end up, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into the heating bath. The heat should be applied slowly and evenly.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the aqueous solubility of a compound.
Apparatus:
-
Glass flasks or vials with stoppers
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask. The excess solid ensures that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After the equilibration period, check the pH of the suspension.
-
Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve).
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Autoburette or a calibrated manual burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
If the compound is expected to be acidic, titrate with a standardized base. If it is expected to be basic, titrate with a standardized acid.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the pKa can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.
Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,4-dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis commences with the commercially available starting material, 3-methoxyphenol, and proceeds through a two-step sequence involving dichlorination and subsequent difluoromethoxylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The proposed synthesis of this compound is a three-step process starting from resorcinol to synthesize the key intermediate 3-methoxyphenol, followed by a dichlorination reaction to yield 2,4-dichloro-5-methoxyphenol. The final step involves the introduction of the difluoromethoxy group to afford the target molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
This procedure is adapted from established methods for the selective mono-methylation of resorcinol.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Resorcinol | 110.11 | 11.0 g | 0.1 |
| Dimethyl sulfate | 126.13 | 15.1 g (11.4 mL) | 0.12 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Toluene | - | 75 mL | - |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.5 g | - |
| Glacial acetic acid | 60.05 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 11.0 g (0.1 mol) of resorcinol and 0.5 g of TBAB in 50 mL of toluene and 50 mL of a 2 mol/L sodium hydroxide solution.
-
Heat the mixture to 80°C with vigorous stirring.
-
Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise over 30 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue stirring at 80°C for 8 hours.
-
Cool the reaction mixture to room temperature and neutralize to a weakly acidic pH with glacial acetic acid.
-
Separate the organic layer. Extract the aqueous layer with 25 mL of toluene.
-
Combine the organic layers, wash with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa) to yield 3-methoxyphenol.
Expected Yield: Approximately 66%.[1]
Step 2: Synthesis of 2,4-Dichloro-5-methoxyphenol
This protocol is based on the dichlorination of a similar compound, m-methoxyaniline, and would require optimization for 3-methoxyphenol.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| 3-Methoxyphenol | 124.14 | 12.4 g | 0.1 |
| 1,2-Dichloroethane | 98.96 | 125 mL | - |
| Chlorine gas (Cl₂) | 70.90 | ~14.2 g | ~0.2 |
| Nitrogen gas (N₂) | 28.01 | As needed | - |
Procedure:
-
In a 250 mL jacketed reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and a gas outlet connected to a scrubber, dissolve 12.4 g (0.1 mol) of 3-methoxyphenol in 125 mL of 1,2-dichloroethane.
-
Cool the solution to 0°C using a circulating cooling bath.
-
Slowly bubble chlorine gas into the stirred solution. The reaction is exothermic and the temperature should be maintained between 0-5°C. The amount of chlorine added should be monitored, for example, by weight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, purge the system with nitrogen gas to remove any excess chlorine.
-
The reaction mixture containing 2,4-dichloro-5-methoxyphenol would likely be used directly in the next step after a work-up procedure to remove the solvent and any acidic byproducts. This may involve washing with a mild base (e.g., sodium bicarbonate solution) and water, followed by drying and solvent evaporation.
Note: The regioselectivity of this chlorination needs to be confirmed experimentally. The methoxy and hydroxyl groups are both ortho-, para-directing, which should favor the formation of the desired 2,4-dichloro isomer.
Step 3: Synthesis of this compound
This procedure is a general method for the difluoromethoxylation of phenols and will require adaptation and optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| 2,4-Dichloro-5-methoxyphenol | 193.02 | 19.3 g | 0.1 |
| Sodium chlorodifluoroacetate | 152.46 | 22.9 g | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |
Procedure:
-
To a stirred suspension of 27.6 g (0.2 mol) of potassium carbonate in 100 mL of DMF, add 19.3 g (0.1 mol) of 2,4-dichloro-5-methoxyphenol.
-
Heat the mixture to 80-100°C.
-
Add 22.9 g (0.15 mol) of sodium chlorodifluoroacetate portion-wise over 1 hour.
-
Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Summary of Starting Materials and Products
| Compound Name | Structure | Molar Mass ( g/mol ) | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | Starting Material |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | Intermediate |
| 2,4-Dichloro-5-methoxyphenol | C₇H₆Cl₂O₂ | 193.02 | Intermediate |
| This compound | C₈H₆Cl₂F₂O₂ | 243.03 | Final Product |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methylation | Dimethyl sulfate, NaOH, TBAB | Toluene/Water | 80 | 8 | ~66[1] |
| 2 | Dichlorination | Chlorine gas | 1,2-Dichloroethane | 0-5 | - | To be determined |
| 3 | Difluoromethoxylation | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 80-100 | 4-6 | To be determined |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Overview of Dichloro-(difluoromethoxy)anisole Derivatives
A definitive CAS (Chemical Abstracts Service) number for the specific isomer 2,4-Dichloro-5-(difluoromethoxy)anisole could not be located in the public databases searched. The compound may be a novel chemical entity or a less common isomer with limited documentation.
This technical guide will therefore focus on the closely related and documented isomer, 3,5-Dichloro-4-(difluoromethoxy)anisole , and provide broader context on the role of dichlorinated and difluoromethoxylated anisole derivatives in research and development. This information is intended for researchers, scientists, and drug development professionals.
Halogenated and fluorinated anisole derivatives are significant structural motifs in medicinal chemistry and agrochemical development. The inclusion of chlorine atoms can enhance the molecule's reactivity and interaction with biological targets, while the difluoromethoxy group (–OCF₂H) is of particular interest in drug design.[1] This group acts as a bioisostere of hydroxyl, thiol, or methyl groups, is less lipophilic than the related trifluoromethyl group, and can improve metabolic stability, a crucial factor in drug development.[1][2]
Physicochemical Properties: 3,5-Dichloro-4-(difluoromethoxy)anisole
The following data pertains to the isomer CAS Number: 1804936-54-6 .[3][4]
| Property | Value | Source |
| CAS Number | 1804936-54-6 | [4] |
| Molecular Formula | C₈H₆Cl₂F₂O₂ | [3][4] |
| Molecular Weight | 243.03 g/mol | [3][4] |
| IUPAC Name | 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene | [3] |
| Monoisotopic Mass | 241.9712911 Da | [3] |
| XLogP3 | 4.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 18.5 Ų | [3] |
| Purity Specification | ≥95% (Commercially available) | [4] |
Experimental Protocols: Synthesis
General Synthesis of Aryl Difluoromethoxy Ethers:
-
Deprotonation: A substituted phenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide anion.
-
Difluoromethylation: Gaseous chlorodifluoromethane (CHClF₂) is bubbled through the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride from CHClF₂ to form the aryl difluoromethoxy ether.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization.
It is important to note that chlorodifluoromethane is an ozone-depleting substance, and its use is regulated.[2]
References
- 1. 2,3-Dichloro-5-(difluoromethoxy)anisole | 1803817-61-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | CID 121228170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1804936-54-6 3,5-Dichloro-4-(difluoromethoxy)anisole AKSci 4001EG [aksci.com]
The Biological Activity of Dichlorinated Difluoromethoxy Anisoles: A Technical Overview and Future Research Directives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorinated difluoromethoxy anisoles represent a class of halogenated aromatic compounds with potential applications in pharmacology and agrochemistry. Their unique chemical structure, featuring a combination of chlorine and difluoromethoxy substituents, suggests the possibility of significant biological activity. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research and quantitative data on the specific biological effects of these molecules. This technical guide synthesizes the limited available information on dichlorinated difluoromethoxy anisoles and provides a broader context by examining the biological activities of structurally analogous compounds. By detailing experimental protocols and potential mechanisms of action from related research, this document aims to provide a framework for future investigation into this promising, yet underexplored, class of chemical entities.
Introduction
The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in drug discovery and agrochemical development for modulating their physicochemical properties and biological activities. The difluoromethoxy group, in particular, can enhance metabolic stability and binding affinity.[1] Dichlorinated anisole scaffolds are also present in various biologically active compounds. The combination of these features in dichlorinated difluoromethoxy anisoles, such as 2,3-Dichloro-5-(difluoromethoxy)anisole and 3,5-Dichloro-4-(difluoromethoxy)anisole, suggests a high potential for novel biological activities.[1] Despite this, dedicated studies to elucidate their specific pharmacological or pesticidal profiles are conspicuously absent from the public domain. This guide will summarize what is known and extrapolate potential avenues for research based on related structures.
Dichlorinated Difluoromethoxy Anisoles: Current Knowledge
Direct research on the biological activity of dichlorinated difluoromethoxy anisoles is limited. The primary information available relates to their chemical identity and very general statements about their potential.
2.1. Key Compounds
-
2,3-Dichloro-5-(difluoromethoxy)anisole: This compound has been noted for its potential in pharmacology and agrochemistry, with suggestions of antimicrobial and insecticidal properties.[1] However, no quantitative data (e.g., IC50, MIC) or specific mechanisms of action have been published.[1]
-
3,5-Dichloro-4-(difluoromethoxy)anisole: Similar to its isomer, this molecule is identified in chemical databases, but its biological profile remains uncharacterized.
2.2. Postulated Mechanisms of Action
Based on the general structure, potential mechanisms of action for these compounds could include:
-
Enzyme Inhibition: The halogenated aromatic ring could interact with the active sites of various enzymes.
-
Receptor Binding: The overall lipophilicity and electronic properties may facilitate binding to specific cellular receptors, thereby modulating signaling pathways.[1]
Due to the lack of specific data, the remainder of this guide will focus on the biological activities of structurally related compounds to inform future research directions.
Biological Activities of Structurally Analogous Compounds
To infer the potential biological activities of dichlorinated difluoromethoxy anisoles, it is instructive to examine related molecules.
3.1. Antimicrobial and Antifungal Activity
A structurally related compound, 3,5-dichloro-4-methoxybenzaldehyde , which is produced by the mushroom Porostereum spadiceum, has demonstrated significant antimicrobial activity against plant-pathogenic bacteria and fungi.[2] This suggests that the dichlorinated methoxybenzene core is a viable scaffold for antimicrobial agents.
Furthermore, studies on chalcones bearing trifluoromethoxy groups have shown potent antibacterial and antifungal activities.[3] The trifluoromethoxy group was found to be more effective than a trifluoromethyl group in some cases, highlighting the importance of the fluorinated methoxy moiety for antimicrobial efficacy.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Analogs
| Compound | Organism | MIC (µM) | Reference |
|---|---|---|---|
| Compound A3 (with trifluoromethyl group) | Bacillus subtilis | 101 | [3] |
| Benzyl penicillin (Standard) | Bacillus subtilis | 95 | [3] |
| Compound A3/B3 (with indole ring) | Various bacteria and fungi | Lower than standard drugs |[3] |
3.2. Insecticidal Activity
The presence of a halogenated aniline moiety in a series of anthranilic diamides has been shown to confer potent insecticidal activity through the activation of ryanodine receptors (RyRs).[4] This suggests that dichlorinated difluoromethoxy anisoles could be investigated as potential insecticides.
Table 2: Insecticidal Activity of Analogous Compounds
| Compound | Pest Species | LC50 (mg L-1) | Reference |
|---|---|---|---|
| Compound IIk | Spodoptera frugiperda | 0.56 | [4] |
| Compound IIaa | Spodoptera frugiperda | 0.46 | [4] |
| Chlorantraniliprole (Standard) | Spodoptera frugiperda | 0.31 |[4] |
Proposed Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of dichlorinated difluoromethoxy anisoles, based on protocols used for analogous compounds.
4.1. Antimicrobial Susceptibility Testing
This protocol is adapted from studies on fluorinated chalcones.[3]
-
Preparation of Test Compounds: Dissolve dichlorinated difluoromethoxy anisoles in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Microorganism Culture: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth and fungal strains (e.g., Candida albicans, Aspergillus niger) in Sabouraud dextrose broth.
-
Broth Microdilution Assay:
-
Dispense the appropriate broth into a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (broth with microorganism) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.2. Insecticidal Bioassay
This protocol is based on the evaluation of novel diamide insecticides.[4]
-
Test Insect Rearing: Rear third-instar larvae of a target insect species (e.g., Mythimna separata).
-
Diet Incorporation Method:
-
Prepare a series of concentrations of the dichlorinated difluoromethoxy anisole in a suitable solvent.
-
Incorporate each concentration into an artificial insect diet.
-
Place individual larvae in the wells of a 24-well plate containing the treated diet.
-
Use a diet with solvent only as a negative control.
-
-
Mortality Assessment: Record larval mortality after a set period (e.g., 48-72 hours).
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
Potential Signaling Pathways and Mechanisms
Based on the activities of analogous compounds, the following signaling pathways and mechanisms could be relevant for dichlorinated difluoromethoxy anisoles.
5.1. Disruption of Microbial Cell Integrity
The lipophilic nature of these compounds, enhanced by the difluoromethoxy group, may allow them to intercalate into and disrupt microbial cell membranes.
Caption: Proposed mechanism of microbial cell membrane disruption.
5.2. Modulation of Insect Ryanodine Receptors
If these compounds possess insecticidal activity, they may act on the ryanodine receptors in insect muscle cells, leading to uncontrolled calcium release and paralysis.
Caption: Hypothetical modulation of insect ryanodine receptors.
Conclusion and Future Directions
The biological activity of dichlorinated difluoromethoxy anisoles remains a largely unexplored area of chemical research. While direct evidence is scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and insecticidal agents. The experimental protocols and hypothetical mechanisms of action presented in this guide offer a foundational roadmap for researchers to begin to systematically evaluate this promising class of molecules. Future work should focus on the synthesis of a library of these compounds and their screening in a broad range of biological assays to uncover their therapeutic or agrochemical potential.
References
- 1. 2,3-Dichloro-5-(difluoromethoxy)anisole | 1803817-61-9 | Benchchem [benchchem.com]
- 2. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on 2,4-Dichloro-5-(difluoromethoxy)anisole: Assessment of Publicly Available Data
This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 2,4-Dichloro-5-(difluoromethoxy)anisole. Following a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is currently no specific information detailing the biological mechanism of action for this compound.
The search included inquiries for biological activity, target protein identification, and pharmacological data. The results were consistently limited to listings by chemical suppliers and entries in chemical databases. These sources provide basic physicochemical properties but do not contain any data related to its effects on biological systems.
While direct information is absent for this compound, searches were broadened to include structurally related compounds to provide some context. For instance, a positional isomer, 2,3-Dichloro-5-(difluoromethoxy)anisole, has been noted for its potential in pharmacology and agrochemistry, with speculation about possible antimicrobial or insecticidal properties. However, this is not accompanied by concrete experimental data on its mechanism of action.[1] Other dichlorinated anisole derivatives are known environmental transformation products of certain herbicides, but this does not elucidate a primary pharmacological mechanism.
Due to the lack of available data, the core requirements of the original request—including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The necessary primary research to populate such a guide does not appear to have been published or made publicly accessible.
At present, the mechanism of action for this compound remains uncharacterized in the public domain. Therefore, a technical guide on its core mechanism, including quantitative data and experimental methodologies, cannot be generated. Researchers interested in this compound would likely need to conduct foundational in vitro and in vivo studies to determine its biological activity and molecular targets.
References
The Enigmatic Core: Exploring the Potential of 2,4-Dichloro-5-(difluoromethoxy)anisole in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-(difluoromethoxy)anisole is a unique chemical entity characterized by a dichlorinated phenyl ring further substituted with a methoxy and a difluoromethoxy group. While direct research on the medicinal chemistry applications of this specific molecule is not publicly available, an analysis of its constituent structural motifs provides a strong basis for predicting its potential utility in drug discovery and development. This whitepaper will delve into the established roles of dichlorophenyl and difluoromethoxy-containing moieties in medicinal chemistry to extrapolate the potential applications, synthetic strategies, and biological significance of this compound and its derivatives.
The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy group (OCF₂H), in particular, has garnered significant interest as a bioisostere for other functional groups and for its ability to fine-tune properties such as lipophilicity, metabolic stability, and target-binding interactions.
The Difluoromethoxy Group: A Tool for Property Modulation
The difluoromethoxy group offers a compelling alternative to the more common methoxy (OCH₃) and trifluoromethoxy (OCF₃) groups in drug design. It strikes a balance of properties, offering advantages in both logD and transcellular permeability over the trifluoromethoxy group.[1][2] The replacement of a methoxy group with a difluoromethoxy group can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are more resistant to enzymatic cleavage compared to the carbon-hydrogen bonds in a methoxy group, potentially reducing metabolic degradation of the parent molecule.
-
Modulation of Lipophilicity: The difluoromethoxy group is less lipophilic than the trifluoromethyl group, which can be advantageous for optimizing the overall physicochemical profile of a drug candidate.
-
Hydrogen Bond Donor Capability: The hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor, potentially introducing new interactions with biological targets.[1]
-
Conformational Control: The presence of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be critical for binding to a specific target.
The Dichlorophenyl Moiety: A Scaffold for Diverse Activities
The 2,4-dichlorophenyl moiety is a common scaffold found in a variety of biologically active compounds. The chlorine atoms can contribute to the overall lipophilicity of the molecule and can be involved in halogen bonding interactions with protein targets. This substitution pattern has been explored in the development of agents with a wide range of therapeutic applications, including anticancer and antimicrobial agents.
Potential Therapeutic Applications
Given the properties of its constituent parts, this compound could serve as a valuable intermediate or core scaffold for the development of novel therapeutics in areas such as:
-
Oncology: The dichlorophenyl group is present in some anticancer agents. The addition of a difluoromethoxy group could enhance metabolic stability and cell permeability, potentially leading to more potent and effective compounds.
-
Infectious Diseases: The antimicrobial potential of chlorinated phenols is well-known. Derivatives of this compound could be explored for their activity against various pathogens.
-
Neuroscience: The ability of fluorine-containing groups to modulate CNS penetration makes this scaffold interesting for the development of drugs targeting the central nervous system.
Synthesis Strategies
While a specific synthesis for this compound is not detailed in the available literature, a general approach can be proposed based on established methods for the synthesis of difluoromethoxy-containing aromatic compounds. A common method involves the reaction of a corresponding phenol with a source of difluorocarbene.
Below is a conceptual workflow for the potential synthesis of a derivative from this compound.
Experimental Protocols
As there are no specific published studies on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. However, a general protocol for the difluoromethoxylation of a phenolic precursor can be outlined based on known procedures.
General Protocol for Difluoromethoxylation of a Phenol:
-
Reaction Setup: A solution of the starting phenol (e.g., 2,4-dichloro-5-hydroxyanisole) and a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., DMF or acetonitrile) is prepared in a pressure vessel under an inert atmosphere.
-
Reagent Addition: The vessel is cooled, and chlorodifluoromethane (or another difluorocarbene precursor) is introduced.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature and maintained under pressure for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess pressure is carefully released. The mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired difluoromethoxylated compound.
Quantitative Data
Due to the absence of published research, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters for this compound or its direct derivatives can be provided at this time. The generation of such data would be the objective of future preclinical research.
Signaling Pathways and Logical Relationships
Without any identified biological targets or mechanisms of action for this compound, the creation of a specific signaling pathway diagram is not feasible. The logical relationship for its potential development is illustrated in the workflow diagram below.
While this compound remains an underexplored molecule in medicinal chemistry, a thorough analysis of its structural components suggests significant potential as a scaffold or intermediate for the development of novel therapeutic agents. The combination of a dichlorinated aromatic ring and a difluoromethoxy group provides a rich chemical space for generating derivatives with optimized physicochemical and pharmacokinetic properties. Future research should focus on the efficient synthesis of this core and the biological evaluation of its derivatives in various disease models. The insights gained from such studies will be crucial in determining the true value of this compound in the landscape of modern drug discovery.
References
A Comprehensive Technical Review of 2,4-Dichloro-5-(difluoromethoxy)anisole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, chemical properties, and biological activities of 2,4-dichloro-5-(difluoromethoxy)anisole and its structurally related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemical development, and material science. This document summarizes key findings from the scientific literature, including synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of this class of halogenated aromatic compounds.
Chemical Synthesis and Properties
The synthesis of dichlorinated anisole derivatives often involves multi-step reaction sequences. A common precursor for many analogs is 2,4-dichloro-5-methoxyaniline, which can be synthesized from N-(2,4-dichloro-5-methoxyphenyl)acetamide. The acetamide is suspended in a mixture of ethanol, water, and concentrated hydrochloric acid, and heated to yield the aniline derivative.
Biological Activities and Structure-Activity Relationships
Analogs of this compound have been investigated for a range of biological activities, including herbicidal, insecticidal, anticancer, and antimicrobial properties. The nature and position of the substituents on the anisole ring play a crucial role in determining the type and potency of the biological activity.
Herbicidal Activity
Dichlorinated anisole derivatives are known to possess herbicidal properties. For instance, 2,4-dichloroanisole is a known transformation product of the herbicides 2,4-D and Dichlorprop-p. The mechanism of action for some related compounds involves the disruption of plant growth hormones. Structure-activity relationship (SAR) studies on related classes of herbicides, such as phenoxyacetic acids and sulfonylureas, have shown that the type and position of halogen and other substituents on the aromatic ring are critical for their herbicidal efficacy. For some α-trifluoroanisole derivatives, inhibitory activity against various weeds has been observed, with certain substitution patterns leading to higher potency. For example, compound 7a, a phenylpyridine-containing α-trifluoroanisole derivative, exhibited significant inhibitory activity against several weed species with ED50 values of 13.32 g a.i./hm2 against Abutilon theophrasti and 5.48 g a.i./hm2 against Amaranthus retroflexus[1].
Insecticidal Activity
The introduction of fluorine-containing substituents into aromatic molecules has been a successful strategy in the development of novel insecticides. While specific LC50 data for this compound analogs are limited in the available literature, related fluorinated compounds have demonstrated insecticidal and repellent properties. For instance, an organosilane compound, HOE 84498, showed high activity against Culex tritaeniorhynchus and Anopheles culicifacies with an LC50 of 0.0065 mg/L[2]. The mechanism of action for such compounds can vary, but they often target the nervous system of insects.
Anticancer Activity
Several studies have explored the anticancer potential of halogenated aromatic compounds. For example, a series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized and evaluated as potential EGFR inhibitors for the treatment of non-small cell lung cancer. One promising compound, L-18, exhibited strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM[3]. Another study on 2-phenylacrylonitrile derivatives identified compound 1g2a with potent inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cells[4]. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.
Antimicrobial Activity
Halogenated aromatic compounds have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. For example, some new azole derivatives containing a 1,2,3-triazole moiety have shown significant antifungal activity against Candida albicans, with some compounds exhibiting MIC50 values as low as 0.51 μg/mL[5]. The presence of halogen atoms can enhance the antimicrobial potency of certain molecular scaffolds.
Quantitative Biological Data
To facilitate comparison and further research, the following tables summarize the available quantitative biological data for analogs of this compound.
| Compound Class | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC50, GI50, ED50, LC50, MIC) | Reference |
| Phenylpyridine α-trifluoroanisole derivatives | Herbicidal | Abutilon theophrasti | ED50 = 13.32 g a.i./hm2 | [1] |
| Phenylpyridine α-trifluoroanisole derivatives | Herbicidal | Amaranthus retroflexus | ED50 = 5.48 g a.i./hm2 | [1] |
| Organosilane compounds | Insecticidal | Culex tritaeniorhynchus | LC50 = 0.0065 mg/L | [2] |
| Organosilane compounds | Insecticidal | Anopheles culicifacies | LC50 = 0.0065 mg/L | [2] |
| 2,4-dichloro-6-methylpyrimidine derivatives | Anticancer | H1975 | IC50 = 0.65 ± 0.06 μM | [3] |
| 2-phenylacrylonitrile derivatives | Anticancer | HCT116 | IC50 = 5.9 nM | [4] |
| 2-phenylacrylonitrile derivatives | Anticancer | BEL-7402 | IC50 = 7.8 nM | [4] |
| Azole derivatives with 1,2,3-triazole | Antifungal | Candida albicans SC5314 | MIC50 = 0.51 μg/mL (for compound 4l) | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 2,4-dichloro-5-methoxyaniline
-
Suspension: N-(2,4-dichloro-5-methoxyphenyl)acetamide is suspended in a mixture of ethanol, water, and concentrated hydrochloric acid.
-
Heating: The suspension is stirred and heated to 70 °C.
-
Reaction Time: The reaction is allowed to proceed for 12 hours.
-
Work-up: After the reaction is complete, ethanol is partially evaporated under reduced pressure. The remaining mixture is cooled to room temperature and allowed to stand for 2 hours.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2,4-dichloro-5-methoxyaniline.
General Protocol for Broth Microdilution Assay (for MIC Determination)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth to obtain a range of concentrations.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of a microtiter plate containing the different concentrations of the test compound.
-
Controls: Positive (microorganism without test compound) and negative (broth without microorganism) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.
General Protocol for Insecticidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent and then diluted to various concentrations.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a specified duration.
-
Drying: The treated leaves are allowed to air-dry.
-
Insect Exposure: A known number of test insects are placed on the treated leaves in a controlled environment (e.g., Petri dishes).
-
Incubation: The insects are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the test insects).
Signaling Pathways and Mechanisms of Action
The precise molecular signaling pathways through which this compound and its direct analogs exert their biological effects are not well-documented in the current scientific literature. However, based on the activities of related compounds, some potential mechanisms can be inferred.
For instance, the anticancer activity of some analogs may be attributed to the inhibition of key signaling molecules like EGFR or the disruption of cellular structures such as microtubules. The herbicidal action of related compounds is linked to the disruption of plant hormone signaling. The antimicrobial effects are often due to the inhibition of essential enzymes or disruption of cell membrane integrity.
Further research, including molecular docking studies and transcriptomic or proteomic analyses, is required to elucidate the specific signaling pathways modulated by this class of compounds.
Below is a generalized workflow for investigating the mechanism of action of a novel bioactive compound.
Caption: A generalized workflow for the discovery and development of a novel bioactive compound.
Conclusion
This compound and its analogs represent a class of compounds with diverse and potent biological activities. The available data suggest their potential for development as new herbicidal, insecticidal, anticancer, and antimicrobial agents. However, a significant portion of the research has focused on broader classes of halogenated aromatic compounds, and more specific studies on dichlorinated anisole derivatives with fluorinated methoxy groups are needed. Future research should aim to synthesize and screen a wider range of these specific analogs, determine their quantitative biological activities, and elucidate their molecular mechanisms of action and the signaling pathways they modulate. This will be crucial for the rational design and development of new and effective chemical agents for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal activity of some new synthetic compounds against different mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2,4-Dichloro-5-(difluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 2,4-dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic ether, is of significant interest to the pharmaceutical and agrochemical industries. The presence of chlorine atoms and a difluoromethoxy group on the anisole scaffold can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in the design of bioactive molecules. The difluoromethoxy group, in particular, is considered a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, potentially enhancing the binding affinity of a drug candidate to its target protein.
This document provides a detailed two-step protocol for the synthesis of this compound. The synthetic strategy involves the initial preparation of the key intermediate, 2,4-dichloro-5-methoxyphenol, via the dichlorination of 3-methoxyphenol. This is followed by the O-difluoromethylation of the phenolic hydroxyl group to yield the final product. The protocols are based on established methodologies for analogous transformations and are intended to provide a comprehensive guide for the laboratory-scale synthesis of this compound. Careful control of reaction conditions and thorough purification of intermediates are crucial for obtaining the desired product in high purity.
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Actual Yield |
| 1 | 3-Methoxyphenol | 1.0 | 124.14 | 10.0 g | 2,4-Dichloro-5-methoxyphenol | 15.5 g | Variable |
| 1 | Sulfuryl Chloride | 2.2 | 134.97 | 23.8 g (14.3 mL) | |||
| 2 | 2,4-Dichloro-5-methoxyphenol | 1.0 | 193.03 | 5.0 g | This compound | 6.3 g | ~80-95% |
| 2 | Sodium Chlorodifluoroacetate | 2.8 | 152.46 | 11.0 g | |||
| 2 | Cesium Carbonate | 1.5 | 325.82 | 12.6 g |
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methoxyphenol
This protocol describes the dichlorination of 3-methoxyphenol using sulfuryl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions, and the formation of other chlorinated isomers is possible. Purification by column chromatography is recommended to isolate the desired product.
Materials:
-
3-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,4-dichloro-5-methoxyphenol.
Step 2: Synthesis of this compound
This protocol for O-difluoromethylation is adapted from a reliable procedure and utilizes sodium chlorodifluoroacetate as the difluorocarbene source.
Materials:
-
2,4-Dichloro-5-methoxyphenol
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Heating mantle
-
Separatory funnel
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2,4-dichloro-5-methoxyphenol (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous DMF and deionized water (typically in a ratio of about 10:1 v/v) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add sodium chlorodifluoroacetate (2.8 eq.) to the mixture in one portion under a positive flow of inert gas.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C.
-
Maintain the temperature and stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary to yield this compound.
Application Note: A Detailed Protocol for the Difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental procedure for the difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole, a potentially valuable building block in medicinal chemistry and materials science. The protocol is adapted from established methods for the difluoromethylation of phenols, utilizing sodium chlorodifluoroacetate as a reliable and readily available difluorocarbene source. This document offers a step-by-step guide, a summary of key reaction parameters, and a visual representation of the experimental workflow to facilitate successful synthesis.
Introduction
The introduction of a difluoromethoxy group (-OCF₂H) into organic molecules is a widely employed strategy in drug discovery and development. This functional group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by acting as a lipophilic hydrogen bond donor. The difluoromethoxylation of phenols is a common approach to introduce this moiety. This protocol details a robust method for the synthesis of 2,4-dichloro-5-(difluoromethoxy)anisole from 2,4-dichloro-5-hydroxyanisole. The procedure is based on the generation of difluorocarbene from sodium chlorodifluoroacetate, which then reacts with the corresponding phenoxide.[1]
Experimental Protocol
This procedure is adapted from a general method for the difluoromethylation of phenols.[1][2]
Materials:
-
2,4-dichloro-5-hydroxyanisole
-
Sodium chlorodifluoroacetate (CF₂ClCO₂Na)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-hydroxyanisole (1.00 equiv), cesium carbonate (1.50 equiv)[2], and sodium chlorodifluoroacetate (2.80 equiv)[2].
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous DMF and deionized water (e.g., a 9:1 ratio) via syringe. A typical solvent volume would be around 0.1 M concentration with respect to the starting phenol.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The optimal temperature may need to be determined empirically, but a starting point of 100 °C is recommended based on the thermal decarboxylation of sodium chlorodifluoroacetate.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value/Description | Reference |
| Starting Material | 2,4-dichloro-5-hydroxyanisole | - |
| Reagents | Sodium chlorodifluoroacetate | [1][2] |
| Cesium Carbonate | [2] | |
| Stoichiometry | ||
| 2,4-dichloro-5-hydroxyanisole | 1.00 equiv | [2] |
| Cesium Carbonate | 1.50 equiv | [2] |
| Sodium chlorodifluoroacetate | 2.80 equiv | [2] |
| Solvent | Anhydrous DMF / Deionized Water (9:1) | [2] |
| Reaction Temperature | 80-120 °C | [1] |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | - |
| Purification Method | Flash Column Chromatography | - |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
The reaction may generate pressure due to the release of CO₂ during the decarboxylation of sodium chlorodifluoroacetate. Ensure the system is not completely sealed and is properly vented.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole.
Proposed Reaction Mechanism
Caption: Simplified mechanism for the difluoromethoxylation of phenols.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole, a key intermediate in pharmaceutical and agrochemical research. The protocols outlined below are designed for scalability and are based on established chemical transformations.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed as a three-step process starting from the commercially available 3-methoxyaniline. The overall synthetic pathway involves an initial chlorination, followed by a diazotization and hydrolysis to the key phenol intermediate, and finally, a difluoromethylation to yield the target product.
Application Note: Purification of 2,4-Dichloro-5-(difluoromethoxy)anisole using Flash Column Chromatography
Abstract
This application note details a standard protocol for the purification of 2,4-Dichloro-5-(difluoromethoxy)anisole from a crude reaction mixture using silica gel flash column chromatography. The described methodology provides a robust starting point for researchers and chemists in drug development and organic synthesis to obtain the target compound with high purity. The protocol outlines sample preparation, column packing, elution, and fraction analysis.
Introduction
This compound is a halogenated aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and difluoromethoxy substituents can impart unique physicochemical properties relevant to biological activity.[1] Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography using silica gel is a widely adopted, efficient, and scalable technique for the purification of moderately polar organic compounds.[2][3] This document provides a detailed procedure for the purification of this compound, which can be adapted based on specific reaction outcomes and impurity profiles. While fluorinated stationary phases can offer alternative selectivity for fluorine-containing molecules, this note focuses on the more common and accessible silica gel method.[4][5]
Experimental Overview
The purification strategy involves the separation of this compound from a crude reaction mixture using a pre-packed silica gel column. The separation is achieved by eluting the column with a non-polar mobile phase, with fractions collected and analyzed by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
Data Summary
The following table summarizes the key parameters for the column chromatography purification of this compound. These parameters may require optimization depending on the specific impurity profile of the crude material.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Mobile Phase | 5-10% Ethyl Acetate in Hexane (gradient or isocratic) |
| Sample Loading | Dry loading with Celite or silica gel |
| Column Dimensions | Dependent on sample quantity (e.g., 40 g column for 1 g crude) |
| Flow Rate | 20-40 mL/min |
| Detection | UV at 254 nm and/or TLC analysis |
| Elution Profile | The product is expected to be moderately polar. |
| Purity (Target) | >98% (as determined by HPLC and/or NMR) |
Detailed Experimental Protocol
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (for column and dry loading)
-
Celite (optional, for dry loading)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample dissolution)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment for column chromatography
2. Preparation of the Sample (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add silica gel or Celite (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[3]
3. Column Packing and Equilibration:
-
Select an appropriately sized pre-packed silica gel column or pack a glass column with a slurry of silica gel in the initial mobile phase composition (e.g., 5% ethyl acetate in hexane).
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it until the baseline is stable.
4. Sample Loading and Elution:
-
Carefully add the prepared dry-loaded sample to the top of the equilibrated column.
-
Gently tap the column to ensure an even layer of the sample.
-
Add a thin layer of sand or a frit to the top of the sample layer to prevent disturbance during solvent addition.
-
Begin the elution with the mobile phase. An isocratic elution with 5-10% ethyl acetate in hexane or a gradient elution from 0% to 15% ethyl acetate in hexane can be employed.
-
Maintain a consistent flow rate and collect fractions of a suitable volume (e.g., 10-20 mL).
5. Fraction Analysis and Product Isolation:
-
Monitor the elution process using a UV detector if available.
-
Analyze the collected fractions by TLC using a suitable developing solvent (e.g., 10-20% ethyl acetate in hexane) and visualize the spots under UV light (254 nm).
-
Identify the fractions containing the pure desired product, characterized by a single spot with a consistent Rf value.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC, GC-MS, and/or NMR spectroscopy.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, avoiding inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound using standard silica gel flash column chromatography. This procedure can be readily implemented in a standard organic chemistry laboratory and serves as a solid foundation for further optimization to achieve high-purity material for subsequent applications.
References
Application Note: Recrystallization of 2,4-Dichloro-5-(difluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2,4-Dichloro-5-(difluoromethoxy)anisole via recrystallization. The outlined procedure is based on established purification methodologies for structurally related halogenated aromatic compounds and serves as a comprehensive guide for achieving high purity of the target compound, a crucial step in drug development and chemical research.
Introduction
This compound is a halogenated aromatic ether with potential applications in the synthesis of pharmaceuticals and agrochemicals. The purity of such intermediates is paramount to ensure the desired reaction outcomes, safety, and efficacy of the final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, impurities can be selectively removed, yielding a crystalline product of high purity.
Data Summary
The following table summarizes the key parameters and expected outcomes for the recrystallization of this compound. These values are derived from protocols for analogous compounds and should be optimized for specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Primary Solvent | Ethanol | A common solvent for recrystallizing similar chloro-fluoro-aromatic compounds.[1] |
| Co-Solvent | Water | To decrease the solubility of the target compound at lower temperatures, promoting crystallization. |
| Solvent Ratio (Ethanol:Water) | 80:20 to 95:5 (v/v) | To be optimized based on the impurity profile and desired yield. |
| Dissolution Temperature | 70-80 °C (near boiling point of ethanol) | Ensure complete dissolution of the crude product. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath (0-4 °C) | Slow cooling promotes the formation of larger, purer crystals. |
| Expected Yield | 75-90% | Highly dependent on the initial purity and optimization of the solvent system. |
| Achievable Purity | >99.5% | As determined by HPLC or GC analysis. |
Experimental Protocol
This section details the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Magnetic Stirrer
-
Reflux Condenser
-
Buchner Funnel and Flask
-
Filter Paper
-
Glass Stirring Rod
-
Ice Bath
-
Vacuum Oven
Procedure:
-
Solvent Selection and Preparation: Prepare a solvent mixture of ethanol and water. The optimal ratio should be determined empirically, starting with a higher proportion of ethanol (e.g., 90:10 v/v).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture to the flask while stirring and heating to near the boiling point of the solvent.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Visualizations
Experimental Workflow:
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Purification:
Caption: Separation of impurities via recrystallization.
References
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)anisole
Introduction
2,4-Dichloro-5-(difluoromethoxy)anisole is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring chloro, methoxy, and difluoromethoxy functional groups, necessitates a comprehensive analytical approach for unequivocal characterization, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using modern chromatographic and spectroscopic techniques, designed for researchers, scientists, and drug development professionals. The methodologies are based on established analytical principles for related halogenated and aromatic compounds.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties for this compound and its isomers is presented below. These values are derived from computational models for similar structures.[1]
| Property | Value (for C8H6Cl2F2O2 Isomers) | Source |
| Molecular Formula | C₈H₆Cl₂F₂O₂ | - |
| Molecular Weight | 243.03 g/mol | PubChem[1] |
| Exact Mass | 241.9712911 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | ~4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Application Note 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination of less volatile compounds.
Experimental Workflow: Chromatographic Analysis
Caption: General workflow for chromatographic analysis from sample preparation to reporting.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying this compound and assessing the presence of volatile impurities. The parameters are adapted from standard methods for haloanisole analysis.[2][3]
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 50-550 m/z |
| Solvent Delay | 3 min |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data over the specified mass range.
-
Data Analysis: Identify the peak corresponding to this compound by its mass spectrum. The molecular ion peak should be observed at m/z ~242 (considering isotopes of chlorine). Analyze other peaks for potential impurities.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This protocol is designed for accurate purity determination and quantification. The conditions are based on general methods for analyzing aromatic pollutants and related compounds.[4][5]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | Diode Array Detector (DAD) at 220 nm and 275 nm |
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile.
-
Standard Preparation: If quantification is required, prepare a series of calibration standards of a reference standard at known concentrations.
-
Injection: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample using the area percent method. For quantification, generate a calibration curve from the standards and determine the concentration of the sample.
Application Note 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. A combination of Mass Spectrometry, NMR, and IR spectroscopy provides complementary information to build a complete structural profile.
Workflow: Structural Elucidation
Caption: Workflow for confirming chemical structure using multiple spectroscopic techniques.
Protocol 3: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and elemental composition.
Instrumentation and Conditions:
| Parameter | Value |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Source (LC-MS) | Electrospray Ionization (ESI) in positive mode |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 250 °C |
| Nebulizer Pressure | 35 psi |
| Ionization Source (GC-MS) | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
| Resolution | >10,000 FWHM |
Procedure:
-
Sample Infusion/Injection: Introduce the sample via direct infusion, GC, or LC.
-
Data Acquisition: Acquire the full scan mass spectrum in high-resolution mode.
-
Data Analysis:
-
Determine the exact mass of the molecular ion [M]+• (for EI) or [M+H]+ (for ESI).
-
Use the exact mass and isotopic pattern (characteristic of two chlorine atoms) to confirm the elemental formula C₈H₆Cl₂F₂O₂.
-
Analyze fragmentation patterns to support the proposed structure. Expected fragments may arise from the loss of -CH₃, -Cl, -OCHF₂, or -OCH₃.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher field spectrometer |
| Nuclei to Observe | ¹H, ¹³C, ¹⁹F |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Standard | Tetramethylsilane (TMS) for ¹H and ¹³C |
| Temperature | 25 °C |
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. If necessary, perform 2D experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Data Analysis (Predicted Signals):
-
¹H NMR: Expect two singlets in the aromatic region (approx. 7.0-7.8 ppm) for the two aromatic protons. A singlet for the methoxy group (-OCH₃) around 3.9 ppm. A triplet for the difluoromethoxy proton (-OCHF₂) around 6.5-7.0 ppm with coupling to the two fluorine atoms.
-
¹³C NMR: Expect 8 distinct signals for the 8 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing halogen substituents.
-
¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms of the -OCHF₂ group, coupled to the single proton.
-
Protocol 5: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Instrumentation and Conditions:
| Parameter | Value |
| FT-IR Spectrometer | Thermo Fisher Nicolet iS5 or equivalent |
| Sample Preparation | Thin film on a KBr plate (from a volatile solvent) or as a KBr pellet |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or cast a thin film onto a salt plate.
-
Background Scan: Perform a background scan of the empty sample compartment or the pure KBr plate.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis (Expected Absorption Bands):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -OCH₃).
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250-1000 cm⁻¹: C-O stretching (aryl ether and aliphatic ether) and C-F stretching.
-
~850-750 cm⁻¹: C-Cl stretching.
-
Below 800 cm⁻¹: Aromatic C-H out-of-plane bending, characteristic of the substitution pattern.
-
References
- 1. 3,5-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | CID 121228170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Cross-Coupling Reactions of 2,4-Dichloro-5-(difluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 2,4-dichloro-5-(difluoromethoxy)anisole in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two distinct chlorine substituents and electron-donating methoxy and difluoromethoxy groups, offers a valuable scaffold for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction
This compound is a substituted aromatic compound with multiple reactive sites amenable to cross-coupling chemistry. The differential reactivity of the two chlorine atoms, influenced by their electronic and steric environments, allows for selective functionalization. The chlorine at the C4 position is generally more activated towards oxidative addition to a palladium(0) catalyst due to the para-methoxy group, while the C2 chlorine is more sterically hindered. This inherent difference can be exploited to achieve regioselective transformations.
This document outlines protocols for several key cross-coupling reactions, providing a starting point for methodology development and optimization. The described reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Key Cross-Coupling Reactions and Data
The following sections detail common cross-coupling reactions that can be applied to this compound. While specific experimental data for this exact substrate is not extensively available in the public domain, the provided protocols are based on well-established methodologies for similar di- and tri-substituted haloarenes. Researchers should consider these as robust starting points for their investigations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, selective coupling at the C4 position is anticipated under standard conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, regioselective amination at the C4 position is the expected primary outcome.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Primary or secondary amine (1.2 - 2.0 equiv) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) |
| Ligand | Xantphos, RuPhos, or BINAP (2-6 mol%) |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 h |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the introduction of alkynyl moieties.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Terminal alkyne (1.2 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |
| Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 12 h |
Experimental Protocols
The following are detailed, generalized protocols for performing the aforementioned cross-coupling reactions with this compound. Note: These are starting-point protocols and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel.
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Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add dry, degassed solvent (e.g., toluene).
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Add this compound (1.0 equiv) and the primary amine (1.2 equiv).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent (e.g., degassed THF) and the base (e.g., degassed triethylamine).
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Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
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Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Cross-Coupling Reaction
Caption: A standard workflow for performing a laboratory-scale cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential synthetic routes involving chlorination, methylation, and difluoromethylation.
Q1: My chlorination of 3-methoxyphenol is giving a mixture of isomers, not just the desired 2,4-dichloro-5-methoxyphenol. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the chlorination of substituted phenols can be challenging. The hydroxyl and methoxy groups are both ortho-, para-directing, which can lead to a mixture of chlorinated products. Here are some troubleshooting steps:
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Choice of Chlorinating Agent: The choice of chlorinating agent can significantly influence selectivity. While common reagents like sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂) are effective, they can sometimes be aggressive and lead to over-chlorination or a mixture of isomers. Consider using milder or more sterically hindered chlorinating agents.
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Catalyst System: The catalyst can play a crucial role in directing the chlorination. For instance, using a mixed catalyst system, such as boric acid, phenyl sulfide, and ferric trichloride, has been reported to improve the selectivity for 2,4-dichlorophenol from phenol.[1] Experimenting with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and their concentrations is recommended.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reactivity and selectivity of the chlorinating agent. A non-polar solvent might be preferable.
-
Rate of Addition: Slow, dropwise addition of the chlorinating agent can help to control the reaction and minimize the formation of undesired products.
-
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional distillation may be necessary. The closely boiling points of chlorinated phenolics can make separation difficult.[2]
Potential Side Products in Chlorination of 3-Methoxyphenol:
| Compound Name | Structure | Notes |
| 2-Chloro-5-methoxyphenol | Monochlorinated product. | |
| 4-Chloro-3-methoxyphenol | Monochlorinated product. | |
| 6-Chloro-3-methoxyphenol | Monochlorinated product. | |
| 2,6-Dichloro-3-methoxyphenol | Dichlorinated isomer. | |
| 4,6-Dichloro-3-methoxyphenol | Dichlorinated isomer. | |
| Over-chlorinated products | Trichlorinated or tetrachlorinated species. | |
| Ring cleavage products | At high chlorine doses, aromatic ring cleavage can occur.[3][4] |
Q2: I am experiencing low yield during the difluoromethylation of 2,4-dichloro-5-methoxyphenol. What are the possible reasons and solutions?
A2: Low yields in the difluoromethylation of phenols can stem from several factors related to the substrate, reagents, and reaction conditions.
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Choice of Difluoromethylating Agent: Several modern reagents are available for difluoromethylation of phenols, each with its own advantages and optimal conditions.[5][6][7] If one reagent is giving low yields, consider trying another:
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Difluoromethyltriflate (HCF₂OTf): Known for fast reaction rates and broad substrate scope.[5]
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S-(Difluoromethyl)sulfonium salts: Bench-stable and effective precursors to difluorocarbene.
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Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A readily available and relatively non-toxic source of difluorocarbene.
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Ethyl Bromodifluoroacetate (BrCF₂CO₂Et): Can be used under basic conditions.
-
-
Base and Solvent: The choice of base and solvent is critical for generating the phenoxide in situ, which then reacts with the difluorocarbene.
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Base: Stronger bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are often used. The stoichiometry of the base is important and may need optimization.
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Solvent: Aprotic polar solvents like DMF or acetonitrile are common. Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Reaction Temperature: While many modern difluoromethylation reactions proceed at room temperature or slightly elevated temperatures, the optimal temperature can be substrate-dependent. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to reagent decomposition.
-
Substrate Reactivity: The electron-withdrawing nature of the two chlorine atoms on the phenol ring can decrease the nucleophilicity of the phenoxide, potentially slowing down the reaction. You may need to use more forcing conditions (e.g., stronger base, higher temperature, longer reaction time) compared to electron-rich phenols.
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Reagent Stability: Some difluoromethylating agents can be unstable. Ensure the reagent is of high quality and handled according to the supplier's recommendations.
Q3: My methylation of 2,4-dichlorophenol to produce 2,4-dichloroanisole is incomplete. How can I drive the reaction to completion?
A3: Incomplete methylation can be due to several factors. Here are some troubleshooting tips:
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Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide (MeI) are common methylating agents. DMS is often more reactive. Ensure you are using a sufficient excess of the methylating agent.
-
Base: A strong base is required to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically used. Ensure the base is anhydrous if using a non-aqueous solvent.
-
Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Solvent: A polar aprotic solvent like acetone or DMF is often suitable.
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Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress by TLC or GC.
-
-
Purity of Starting Material: Ensure your 2,4-dichlorophenol is pure and dry. Impurities can interfere with the reaction.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: There are two primary plausible synthetic routes, both of which are multi-step processes. The choice of route may depend on the availability and cost of starting materials and the robustness of each step in your hands.
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Route A: Starting from 3-methoxyphenol
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Dichlorination: Chlorination of 3-methoxyphenol to yield 2,4-dichloro-5-methoxyphenol. This step is critical for establishing the correct substitution pattern but may yield isomeric byproducts.
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Difluoromethylation: Introduction of the difluoromethoxy group by reacting 2,4-dichloro-5-methoxyphenol with a suitable difluoromethylating agent.
-
-
Route B: Starting from 2,4-dichlorophenol
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Methylation: O-methylation of 2,4-dichlorophenol to produce 2,4-dichloroanisole.
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Hydroxylation/Functional Group Interconversion: This is a less direct and potentially more challenging route. It would involve introducing a hydroxyl group at the 5-position of 2,4-dichloroanisole, which is not straightforward. A more viable approach within this route might be to start with a precursor that already has the oxygen functionality at the desired position. A more practical variation of Route B would be:
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Difluoromethylation of 2,4-dichlorophenol: To yield 1,3-dichloro-4-(difluoromethoxy)benzene.
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Introduction of the methoxy group: This would likely involve nitration, reduction to an amine, diazotization, and substitution with a methoxy group, which is a lengthy and complex sequence.
-
-
Given the complexities of introducing a functional group at the 5-position of a 2,4-disubstituted benzene ring, Route A is generally the more synthetically feasible approach.
Q: What are the main challenges in the synthesis of this compound?
A: The main challenges include:
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Regiocontrol during chlorination: Achieving the desired 2,4-dichloro substitution pattern on a substituted phenol without the formation of other isomers.
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Purification: Separating the desired product from isomeric byproducts and starting materials, especially after the chlorination step.
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Handling of reagents: Some difluoromethylating agents can be sensitive to moisture or require specific handling procedures.
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Optimization of multi-step synthesis: Optimizing the yield at each step to achieve a good overall yield for the final product.
Q: How can I monitor the progress of the reactions?
A: The progress of each reaction step can be monitored by standard analytical techniques:
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Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and the formation of byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the products and intermediates. ¹⁹F NMR is particularly useful for monitoring the difluoromethylation step.
Experimental Protocols (Representative Examples)
Note: These are general protocols for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Chlorination of a Phenol (Example: Synthesis of 2,4-Dichlorophenol)
This protocol is based on the general procedure for the chlorination of phenol.
Materials:
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Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃) (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Water
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in dichloromethane.
-
Add a catalytic amount of aluminum chloride to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding water.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: O-Methylation of a Phenol (Example: Synthesis of an Anisole)
Materials:
-
Substituted Phenol
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Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
Procedure:
-
To a solution of the substituted phenol in acetone, add potassium carbonate.
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Heat the mixture to reflux with vigorous stirring.
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Add dimethyl sulfate dropwise to the refluxing mixture.
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Continue refluxing for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Protocol 3: Difluoromethylation of a Phenol (Example using Sodium Chlorodifluoroacetate)
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[8]
Materials:
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Substituted Phenol
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) (solvent)
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Water
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Hexanes
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Saturated sodium chloride solution
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10% Lithium chloride solution
Procedure:
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In a round-bottom flask, combine the substituted phenol and cesium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add dry DMF and water via syringe and stir the mixture.
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Degas the solution with a stream of nitrogen.
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Add sodium chlorodifluoroacetate in one portion under a positive pressure of nitrogen.
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Heat the reaction mixture at 120 °C for 2 hours.
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Cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with hexanes.
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Wash the combined organic layers with saturated sodium chloride solution and then with 10% lithium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify by column chromatography if necessary.
Visualizations
Caption: Proposed synthetic workflows for this compound.
Caption: Troubleshooting logic for the chlorination step.
Caption: Troubleshooting logic for the difluoromethylation step.
References
- 1. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 2. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the key steps of precursor formation and final difluoromethylation.
Problem 1: Low Yield or Impurities in the Chlorination of m-Anisidine to 2,4-Dichloro-5-methoxyaniline
| Possible Cause | Suggested Solution |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction upon consumption of the starting material. |
| Incorrect Reaction Temperature | Maintain the recommended reaction temperature. For chlorination with chlorine gas, temperatures between -10°C and 5°C are often optimal to improve selectivity and reduce side product formation.[1] |
| Sub-optimal Solvent Choice | Solvents like chloroform or 1,2-dichloroethane are commonly used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Formation of Isomers | The directing effects of the methoxy and amino groups can lead to the formation of other chlorinated isomers. Purification by column chromatography or recrystallization may be necessary to isolate the desired 2,4-dichloro isomer. |
Problem 2: Incomplete Reaction or Low Yield During Difluoromethylation of 2,4-Dichloro-5-methoxyphenol
| Possible Cause | Suggested Solution |
| Inefficient Generation of Difluorocarbene | When using reagents like sodium chlorodifluoroacetate, ensure the reaction is heated sufficiently (e.g., 120°C in DMF) to induce thermal decarboxylation and generate difluorocarbene.[2][3] Vigorous gas evolution should be observed.[2] |
| Base Strength and Stoichiometry | The choice and amount of base are critical for generating the phenolate. For difluoromethylation with HCF2OTf, aqueous KOH has been shown to be effective.[4] For methods using difluorocarbene, bases like cesium carbonate are used.[3] Ensure the base is fresh and used in the correct stoichiometric amount. |
| Reagent Instability | Some difluoromethylating reagents, like phosphonium salts, can be hygroscopic and water-sensitive.[3] Store and handle such reagents under an inert atmosphere. Halodifluoroacetate salts are generally more stable.[2][3] |
| Poor Nucleophilicity of the Phenol | The electron-withdrawing chloro groups on the phenol ring can reduce its nucleophilicity. More forcing reaction conditions (higher temperature, longer reaction time) may be required. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy involves a two-step process. The first step is the synthesis of the precursor, 2,4-dichloro-5-methoxyphenol. This can be achieved through the chlorination of a suitable starting material like m-methoxyaniline, followed by diazotization and hydrolysis. The second key step is the O-difluoromethylation of the resulting phenol to yield the final product.
Caption: General synthetic pathway for this compound.
Q2: I'm observing a significant amount of unreacted 2,4-dichloro-5-methoxyphenol in my difluoromethylation reaction. How can I improve the conversion?
Incomplete conversion is a common issue. Consider the following:
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Increase Reagent Equivalents: Try increasing the equivalents of the difluoromethylating agent and the base.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may help drive it to completion.
-
Change the Difluoromethylating Agent: If using a difluorocarbene-based method, consider switching to a more reactive reagent like difluoromethyl triflate (HCF2OTf), which can react quickly at room temperature.[4] For electron-rich phenols that are prone to side reactions, difluoromethyl nonaflate may offer better conversion to the desired ether.[5]
Q3: What are the primary side products to expect during the O-difluoromethylation of the phenol precursor?
The nature of side products depends heavily on the chosen reagent.
-
Using HCF2OTf: The main byproduct observed is often the corresponding aryl-triflate, formed from the reaction of the phenol with the triflate leaving group.[4]
-
Using Chlorodifluoromethane (Freon-22): This older method is known to be challenging due to the formation of dimer and trimer byproducts. It also poses significant toxicity and environmental concerns.[3]
-
Using Difluorocarbene Precursors (e.g., Sodium Chlorodifluoroacetate): Side reactions can occur if other nucleophilic sites are present in the molecule. However, difluorocarbene is known to react preferentially with the most electron-rich nucleophiles, making O-difluoromethylation of phenolates efficient.[3]
Caption: Potential outcomes of the O-difluoromethylation reaction.
Q4: How do I choose the best difluoromethylation method?
The choice depends on scale, substrate reactivity, and available equipment. The table below summarizes common methods.
| Method | Reagent(s) | Typical Conditions | Pros | Cons |
| Triflate Displacement | HCF2OTf, KOH | MeCN / aq. KOH, RT | Fast, mild conditions, high yields.[4] | Reagent can be expensive; aryl-triflate byproduct formation.[4] |
| Decarboxylative Carbene | Sodium Chlorodifluoroacetate, Cs2CO3 | DMF, 120 °C | Reagent is stable, inexpensive, and suitable for large scale.[2][3] | Requires high temperatures; significant gas evolution.[2] |
| Sulfonium Salt Carbene | S-(difluoromethyl)sulfonium salt, LiOH | THF, RT | Bench-stable reagent, mild conditions.[6] | Reagent may be less common or more expensive. |
Experimental Protocol Example: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is a generalized procedure based on established methods for the difluoromethylation of phenols.[2][3]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-methoxyphenol (1.0 equiv.), cesium carbonate (1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.0 equiv.) to the mixture.
-
Reaction: Flush the system with nitrogen for 5 minutes. Lower the flask into a preheated oil bath at 120°C and stir vigorously. Caution: The reaction involves significant evolution of CO2 gas; ensure proper venting through an oil bubbler.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis until the starting phenol is consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute with deionized water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for difluoromethylation using sodium chlorodifluoroacetate.
References
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Failed Difluoromethoxylation Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, the incorporation of a difluoromethoxy (-OCF2H) group into organic molecules can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, difluoromethoxylation reactions can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in difluoromethoxylation reactions?
A1: Researchers often face several key challenges in difluoromethoxylation reactions:
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Reagent Stability and Availability: Many difluoromethylating reagents can be unstable, expensive, or difficult to handle.[1] Some are gaseous or ozone-depleting, requiring special apparatus.[4]
-
Achieving Selectivity: Attaining regioselective and chemoselective C-H difluoromethoxylation can be difficult.[1]
-
Scalability: Scaling up reactions for industrial applications requires cost-effective and environmentally friendly methods.[1]
-
Harsh Reaction Conditions: Traditional methods may require elevated temperatures or strong bases.[4]
Q2: My difluoromethoxylation reaction yield is low. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. Optimization of these parameters is often necessary. For photocatalytic reactions, ensure the light source is appropriate and functioning correctly.[4][5]
-
Reagent Quality and Stability: Use fresh, properly stored reagents. Some difluoromethoxylating agents can decompose over time.[5] For instance, a recently developed shelf-stable pyridinium reagent offers an alternative to less stable options.[6]
-
Substrate Reactivity: Electron-rich arenes are generally more reactive towards the electrophilic OCF2H radical.[5] For less reactive substrates, consider using a more potent catalytic system or a different difluoromethoxylating agent.
-
Formation of Side Products: Over-difluoromethoxylation or reaction with the solvent can reduce the yield of the desired product. Using an excess of the aromatic substrate can sometimes mitigate the formation of multiple difluoromethoxylated products.[2][4]
-
Oxygen Sensitivity: While some photoredox-catalyzed reactions are not sensitive to air[2][5], others may require an inert atmosphere. Degas your solvent and run the reaction under nitrogen or argon if you suspect oxygen is quenching your reaction.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A3: Poor selectivity can be a significant hurdle. Here are some strategies to improve it:
-
Choice of Catalyst and Ligand: In metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity. For example, in palladium-catalyzed difluoromethylation, specific phosphine ligands like BrettPhos have been found to be optimal for certain substrates.[7]
-
Directing Groups: The presence of directing groups on your substrate can influence the position of difluoromethoxylation.
-
Reaction Conditions: Fine-tuning the reaction temperature and time can sometimes favor the formation of one isomer over another.
-
Alternative Reagents: Different difluoromethoxylating reagents can exhibit different selectivities. For instance, radical C-H difluoromethoxylation is often most effective for heteroaromatics.[7][8]
Q4: Are there safer and more environmentally friendly alternatives to traditional difluoromethoxylation reagents?
A4: Yes, significant research has focused on developing greener alternatives.
-
Non-Ozone Depleting Reagents: Newer protocols utilize non-ozone depleting difluorocarbene reagents to avoid harmful substances like chlorodifluoromethane (Freon 22).[4][7][8] For example, diethyl bromodifluoromethylphosphonate is a suitable alternative.[7]
-
Visible-Light Photoredox Catalysis: This approach allows reactions to proceed under mild conditions, often at room temperature, without the need for strong oxidants or reductants.[2][4]
-
Mechanochemical Methods: Solvent-free, mechanochemical difluoromethylation using a ball mill presents a minimalistic and environmentally benign approach with short reaction times.
Troubleshooting Common Substrate Classes
Difluoromethoxylation of Phenols and Alcohols
Problem: Low to no conversion when attempting to difluoromethoxylate a phenol or alcohol.
Possible Causes & Solutions:
-
Inappropriate Base: The choice and stoichiometry of the base are critical. For phenols, a base is typically required to generate the phenoxide for nucleophilic attack on a difluorocarbene source.[9] For alcohols, the mechanism can be different, sometimes proceeding through direct interaction with difluorocarbene without a strong base.[10]
-
Reagent Incompatibility: Not all difluoromethoxylating agents are suitable for all hydroxyl compounds. For instance, TMSCF2Br has been shown to be an effective difluorocarbene source for both primary, secondary, and tertiary alcohols under mild conditions.[10][11] For phenols, sodium chlorodifluoroacetate is a readily available and relatively non-toxic option.[9]
-
Steric Hindrance: Bulky groups near the hydroxyl moiety can hinder the reaction. Tertiary alcohols, in particular, may require optimized conditions or more reactive reagents.[11]
Difluoromethoxylation of (Hetero)arenes
Problem: Difficulty in achieving C-H difluoromethoxylation of an aromatic or heteroaromatic substrate.
Possible Causes & Solutions:
-
Incorrect Catalytic System: The choice of photocatalyst or metal catalyst is crucial. For visible-light photoredox catalysis, ruthenium and iridium-based photocatalysts are commonly used.[4] For cross-coupling reactions, palladium and copper catalysts are prevalent, each with its own set of challenges and optimal conditions.[7]
-
Substrate Electronics: Electron-rich arenes are generally more susceptible to electrophilic radical difluoromethoxylation.[5] For electron-deficient substrates, alternative strategies like nucleophilic aromatic substitution or cross-coupling might be more effective.
-
Formation of Radical Intermediates: The success of many C-H difluoromethoxylation reactions hinges on the efficient generation of the OCF2H radical and its subsequent addition to the (hetero)arene.[2][5] Ensure that your reaction conditions are conducive to radical formation.
Data Summary
Table 1: Comparison of Selected Difluoromethoxylation Reagents and Methods
| Reagent/Method | Substrate Scope | Key Advantages | Common Issues |
| Visible-Light Photoredox Catalysis with Cationic Reagent | Arenes, Heteroarenes | Mild conditions, room temperature, tolerates various functional groups.[2][4][5] | May require excess aromatic substrate to prevent side reactions.[2][4] |
| TMSCF2Br | Alcohols (Primary, Secondary, Tertiary) | Commercially available, mild acidic or basic conditions.[10][11] | Biphasic systems may be necessary for solid alcohols.[12] |
| Sodium Chlorodifluoroacetate | Phenols, other heteroatoms | Readily available, bench-stable, relatively non-toxic.[9] | Requires elevated temperatures.[9] |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Triflates | Good for pre-functionalized arenes, allows for specific regiochemistry.[7] | Slower transmetalation of -CF2H group compared to -CF3.[7] |
| Mechanochemical Synthesis | (Thio)phenols, N-heterocycles, Alcohols | Solvent-free, short reaction times, excellent functional group tolerance.[11][13] | Requires specialized ball-milling equipment. |
Key Experimental Protocols
General Protocol for Visible-Light Photoredox C-H Difluoromethoxylation of Arenes
This protocol is a generalized procedure based on common practices in the literature.[4][5]
-
Reaction Setup: To an oven-dried reaction vessel, add the aromatic substrate (1.0 equiv), the redox-active cationic difluoromethoxylating reagent (1.2 equiv), and the photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, dichloromethane), ensuring all solids are dissolved.
-
Degassing (if necessary): While some systems are air-tolerant, for optimal results, degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
-
Irradiation: Place the reaction vessel in front of a suitable light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or 19F NMR.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethoxylated arene.
Visual Troubleshooting Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting difluoromethoxylation reactions.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Simplified mechanistic pathways in difluoromethoxylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Dichloro-5-(difluoromethoxy)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-dichloro-5-(difluoromethoxy)anisole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities may include:
-
Isomeric Byproducts: Regioisomers formed during the chlorination step, such as 3,5-dichloro- or 2,6-dichloro-isomers.
-
Unreacted Starting Materials: Residual precursors like dichlorophenol or difluoromethoxyanisole.
-
Side-Reaction Products: Byproducts from the difluoromethylation reaction.
-
Reagents and Catalysts: Trace amounts of catalysts and reagents used in the synthesis.
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Residual Solvents: Solvents from the reaction and workup steps.
-
Hydrolysis Products: The difluoromethoxy group may be susceptible to hydrolysis, potentially forming the corresponding phenol.[1]
Q2: What are the initial steps I should take to characterize the impurities in my crude product?
A2: Before attempting purification, it is crucial to analyze your crude product to identify the nature and approximate quantity of impurities. Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): To get a quick assessment of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): For a more accurate quantitative analysis of purity and isomeric distribution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and major impurities.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the desired scale of purification.
-
Recrystallization: Often a good choice for removing minor impurities if the target compound is a solid at room temperature.
-
Column Chromatography: A versatile technique for separating isomers and other closely related impurities.[2][3][4][5]
-
Distillation: May be applicable if the target compound is a liquid and has a significantly different boiling point from the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The compound is too soluble in the chosen solvent, or the cooling is too rapid. | - Use a less polar solvent or a solvent mixture. Common solvent systems for aromatic compounds include hexane/ethyl acetate or toluene.[6][7][8][9] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try adding a seed crystal. |
| Poor recovery of the product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use a smaller volume of solvent. - After filtration, wash the crystals with a small amount of ice-cold solvent. |
| No crystal formation | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurity. | - Try a different solvent or solvent system with different polarity. - Perform a second recrystallization. - Consider a preliminary purification step like column chromatography to remove the problematic impurity. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers | The eluent system does not have the optimal polarity. | - Optimize the solvent system using TLC first. A good starting point for chlorinated aromatic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2][3] - Use a longer column or a stationary phase with a smaller particle size for better resolution. |
| Product elutes too quickly | The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system. |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar modifier (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) to the eluent. - Ensure the sample is loaded in a minimal volume of solvent and is not exceeding the column's capacity. |
| Cracking of the silica gel bed | Improper packing of the column or running the solvent too fast. | - Ensure the silica gel is packed as a uniform slurry. - Avoid letting the column run dry. - Maintain a consistent flow rate. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sample.
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or adding a seed crystal. Once crystals begin to appear, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 10%).
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Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Run the column by passing the eluent through it, starting with the least polar mixture. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
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Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing decomposition of 2,4-Dichloro-5-(difluoromethoxy)anisole during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4-Dichloro-5-(difluoromethoxy)anisole during experimental workup.
Troubleshooting Guide
Decomposition of this compound during workup can lead to reduced yields and product impurities. The primary suspected pathways of decomposition are hydrolysis of the difluoromethoxy group and, to a lesser extent, cleavage of the methyl ether. This guide will help you identify and resolve these potential issues.
Issue 1: Suspected Hydrolysis of the Difluoromethoxy Group
-
Symptoms:
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Appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, potentially corresponding to a phenolic compound.
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Mass spectrometry data indicating the loss of a CHF2 group and the gain of a hydrogen atom.
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Reduced overall yield of the desired product.
-
-
Potential Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Prolonged contact with acidic aqueous solutions | Minimize the duration of any acidic washes. If an acidic wash is necessary, perform it quickly at low temperatures (0-5 °C). Neutralize the reaction mixture with a mild base like sodium bicarbonate before extraction. | The difluoromethoxy group can be labile under acidic conditions, leading to hydrolysis.[1][2] Minimizing exposure time and temperature reduces the rate of this decomposition reaction. |
| Presence of strong acids | Avoid using strong acids such as HCl or H2SO4 during workup. If necessary, use a milder acid like acetic acid or a buffered solution. | Strong acids can catalyze the cleavage of the ether linkage.[3] |
| Elevated temperatures during extraction or solvent removal | Perform extractions and solvent evaporation at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature. | Higher temperatures can accelerate the rate of hydrolysis and other decomposition reactions. |
Issue 2: Suspected Cleavage of the Methyl Ether
-
Symptoms:
-
Formation of a highly polar byproduct, likely a phenol, visible on TLC.
-
Mass spectrometry data showing the loss of a methyl group.
-
This is less common than difluoromethoxy hydrolysis under standard workup conditions but can occur with strong acids.
-
-
Potential Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Use of strong Lewis or Brønsted acids | Avoid strong acids like HI, HBr, or BCl3 in your reaction or workup.[3] If acidic conditions are required, opt for milder alternatives. | The ether linkage of anisole is generally stable but susceptible to cleavage by potent acids.[3] |
| High temperatures in the presence of acidic reagents | Maintain low temperatures throughout the workup process if any acidic components are present. | Acid-catalyzed ether cleavage is temperature-dependent. |
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable during aqueous workup?
Q2: Can I use a strong base like sodium hydroxide to wash my organic layer?
A2: It is not recommended. While the anisole ether linkage is generally stable to base, strong bases could potentially promote the hydrolysis of the difluoromethoxy group, especially at elevated temperatures. A milder base like sodium bicarbonate is a safer alternative for neutralizing acidic residues.
Q3: My reaction solvent is miscible with water (e.g., THF, acetonitrile). How should I modify my workup?
A3: First, remove the bulk of the water-miscible solvent under reduced pressure. Then, dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane for the aqueous wash. This will ensure proper phase separation and efficient extraction of your product.
Q4: I see a third spot on my TLC that I can't identify. What could it be?
A4: Besides the potential hydrolysis of the difluoromethoxy group or cleavage of the methyl ether, consider the possibility of incomplete reaction or the formation of byproducts from your starting materials. If you suspect decomposition, running a control experiment where the purified compound is subjected to the workup conditions can help confirm its stability.
Q5: Are there any recommended drying agents for the organic layer containing my product?
A5: Standard drying agents like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are suitable. Ensure the drying agent is thoroughly removed by filtration before concentrating the organic phase.
Experimental Protocols
Recommended General Workup Protocol:
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7) to neutralize the reaction.
-
Extraction: Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with:
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Saturated aqueous sodium bicarbonate (if the reaction was acidic).
-
Water.
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Saturated aqueous sodium chloride (brine) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<30 °C).
Visualizations
Caption: Potential decomposition pathways for this compound during workup.
Caption: A logical workflow for troubleshooting the decomposition of this compound.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anisole - Wikipedia [en.wikipedia.org]
challenges in the scale-up of 2,4-Dichloro-5-(difluoromethoxy)anisole production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,4-Dichloro-5-(difluoromethoxy)anisole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible synthetic route.
Stage 1: Dichlorination of a Substituted Anisole
Question: My chlorination of the anisole precursor is resulting in a mixture of mono-, di-, and tri-chlorinated products with poor regioselectivity. How can I improve the formation of the desired 2,4-dichloro isomer?
Answer: Achieving high regioselectivity in the chlorination of activated aromatic rings like anisole derivatives can be challenging. The methoxy group is a strong ortho-, para-director, which can lead to multiple products. Here are several factors to consider for optimization:
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Chlorinating Agent: The choice of chlorinating agent is critical. Mild chlorinating agents often provide better selectivity.
-
N-Chlorosuccinimide (NCS): Often used for controlled chlorination. The reaction can be catalyzed by a Lewis acid to enhance reactivity, but this may also decrease selectivity.
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Sulfuryl Chloride (SO₂Cl₂): Can be effective, but reaction conditions need to be carefully controlled to prevent over-chlorination.
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Molecular Chlorine (Cl₂): Highly reactive and can be difficult to control on a lab scale, often leading to multiple chlorinated species.
-
-
Solvent: The solvent can influence the reactivity and selectivity of the chlorination reaction.
-
Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are commonly used.
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Non-polar solvents may slow down the reaction, potentially offering better control.
-
-
Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product and reducing the rate of over-chlorination.
-
Catalyst: If a Lewis acid catalyst is used (e.g., AlCl₃, FeCl₃), its concentration and the choice of catalyst can impact the isomer distribution. In some cases, a less active catalyst or no catalyst may be preferable for higher selectivity.
Troubleshooting Workflow for Dichlorination
Stage 2: Introduction of the Difluoromethoxy Group
Question: The yield of my difluoromethoxylation reaction is very low, and I observe significant decomposition of my starting material. What are the critical parameters for this step?
Answer: The introduction of a difluoromethoxy group can be a sensitive transformation. Success often depends on the choice of reagent and meticulous control of reaction conditions.
-
Difluoromethoxylating Agent:
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Chlorodifluoromethane (Freon-22): Historically used, but it is an ozone-depleting substance and its use is restricted. It typically requires strong basic conditions, which might not be compatible with all substrates.
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Diethyl bromodifluoromethylphosphonate: A source of difluorocarbene that can react with phenols. The reaction can be exothermic and requires careful temperature control.
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Photoredox Catalysis: Modern methods may employ photoredox catalysis with a suitable difluoromethoxylating reagent. These reactions are often milder but require specific equipment (e.g., a photoreactor) and careful optimization of the catalyst system and light source.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Moisture can quench reagents and lead to undesired side products. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.
-
Temperature Control: Some difluoromethoxylation reactions are highly exothermic. Slow addition of reagents and efficient cooling are crucial to prevent runaway reactions and decomposition.
-
-
Substrate Reactivity: The electronic nature of the dichlorinated anisole precursor will influence its reactivity. The two chlorine atoms are electron-withdrawing, which can deactivate the ring. The methoxy group is activating. The position of the hydroxyl group (if the synthesis proceeds via a phenol intermediate) is also critical.
Stage 3: Purification of the Final Product
Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
Answer: Purification of halogenated aromatic ethers can be challenging due to the presence of closely related isomers and byproducts.
-
Column Chromatography: This is a standard method for purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar/polar solvent system, such as hexane/ethyl acetate or cyclohexane/dichloromethane, is a good starting point. A shallow gradient of the polar solvent can help in separating closely eluting compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale. The choice of solvent is critical and needs to be determined experimentally. A mixture of solvents may be required.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be used for purification. This is particularly useful for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common strategy would involve the synthesis of a dichlorinated phenol precursor followed by difluoromethoxylation. A possible sequence is:
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Start with a suitable substituted anisole.
-
Perform a regioselective dichlorination to obtain a 2,4-dichloroanisole derivative.
-
Convert the anisole to a phenol. This might involve demethylation.
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Introduce the difluoromethoxy group onto the phenolic hydroxyl group.
An alternative route could involve introducing the difluoromethoxy group first, followed by chlorination, but the regioselectivity of the chlorination might be more complex to control with the difluoromethoxy group present.
Plausible Synthetic Workflow
Q2: What are the main safety concerns during the scale-up of this synthesis?
A2: Several safety issues should be considered:
-
Halogenated Reagents and Solvents: Many chlorinated compounds and solvents are toxic and/or carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both chlorination and some difluoromethoxylation reactions can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reaction calorimeter to study the thermal profile of the reaction before scaling up. Ensure adequate cooling capacity and a plan for emergency quenching.
-
Pressure Build-up: Reactions involving gaseous reagents like chlorodifluoromethane can lead to pressure build-up. Use appropriate pressure-rated reactors and relief systems.
-
Hazardous Byproducts: Some reactions may produce hazardous byproducts (e.g., HCl gas). Ensure that the reactor off-gas is scrubbed through a suitable trap.
Q3: How can I monitor the progress of the reactions?
A3: Reaction monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and the formation of products and byproducts. It is particularly useful for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for monitoring the reaction progress and quantifying the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and the formation of major species.
Data Presentation
Table 1: Comparison of Conditions for Aromatic Chlorination
| Parameter | Method A | Method B | Method C |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Molecular Chlorine (Cl₂) |
| Equivalents | 1.0 - 2.2 | 1.0 - 2.0 | Stoichiometric |
| Catalyst | Lewis Acid (e.g., AlCl₃) or none | None or Initiator | Lewis Acid (e.g., FeCl₃) |
| Solvent | Acetonitrile, DCM | Dichloromethane, Chloroform | Acetic Acid, CCl₄ |
| Temperature | 0°C to reflux | Room Temperature to reflux | 0°C to Room Temperature |
| Selectivity | Generally Good to Excellent | Moderate to Good | Can be Poor |
| Scale-up Concern | Cost of NCS | Corrosive byproducts (HCl, SO₂) | Handling of toxic gas |
Table 2: Reagents for Difluoromethoxylation of Phenols
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Chlorodifluoromethane (CHClF₂) | Strong base (e.g., NaOH, KOH) in polar aprotic solvent | Inexpensive reagent | Ozone-depleting substance, high pressure may be needed |
| Diethyl bromodifluoromethylphosphonate | Base (e.g., K₂CO₃) in DMF or MeCN | Good for difluorocarbene generation | Can be exothermic, reagent preparation required |
| Photoredox System (e.g., with a difluoromethyl source) | Photocatalyst, light source, room temp. | Mild reaction conditions | Requires specialized equipment, may need excess substrate |
Experimental Protocols
Note: These are representative protocols adapted from literature on similar transformations and should be optimized for the specific substrate.
Protocol 1: Regioselective Dichlorination of a Phenolic Precursor
-
To a solution of the substituted phenol (1.0 eq) in acetonitrile (10 mL per gram of substrate) at 0°C under a nitrogen atmosphere, add N-chlorosuccinimide (2.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Difluoromethylation of a Dichlorophenol
-
To a solution of the dichlorophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL per gram of phenol) in a pressure vessel, add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise at room temperature under an argon atmosphere.
-
Seal the vessel and heat the reaction mixture to 80°C for 12-24 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by vacuum distillation or column chromatography to yield the desired this compound.
Technical Support Center: Purification of 2,4-dichloro-5-fluoroacetophenone (DCFA) Mother Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,4-dichloro-5-fluoroacetophenone (DCFA) mother solution.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the 2,4-dichloro-5-fluoroacetophenone mother solution?
A1: The primary impurity often encountered is the isomeric byproduct, 2,6-dichloro-3-fluoroacetophenone.[1] The synthesis of DCFA via Friedel-Crafts acylation of 2,4-dichlorofluorobenzene can lead to the formation of this isomer.[1][2] As the desired 2,4-dichloro-5-fluoroacetophenone is preferentially crystallized, the concentration of the 2,6-dichloro-3-fluoroacetophenone isomer increases in the mother liquor, making separation by simple repeated crystallization difficult when its content reaches around 50%.[1] Other potential impurities can include unreacted starting materials like 2,4-dichlorofluorobenzene and residual solvents from the synthesis process.
Q2: What is a typical composition of a DCFA mother solution after initial crystallization?
A2: The composition can vary, but it is common for the mother liquor to contain a significant amount of the desired product along with enriched levels of impurities. For instance, a mother liquor might contain approximately 30-55% of 2,4-dichloro-5-fluoroacetophenone.[3] One patent describes a scenario where the mother liquor contains about 80% 2,4-dichloro-5-fluoroacetophenone and 20% of its isomer, 2,6-dichloro-3-fluoroacetophenone.[1]
Q3: What are the primary methods for purifying the DCFA mother solution?
A3: Several methods can be employed to recover and purify DCFA from the mother liquor:
-
Chemical Conversion and Hydrolysis: This method involves reacting the mother solution with a reagent like hydrazine hydrate to form hydrazones. The different components can then be separated, and the desired DCFA is recovered through acid hydrolysis.[3] Another approach involves reacting the mother liquor with neopentyl glycol to form a ketal of DCFA, which can be separated and then hydrolyzed back to the pure product.[1]
-
Melt Crystallization: This technique involves carefully cooling the mother liquor to induce crystallization of the DCFA. The temperature is then slowly raised to "sweat" off impurities adhering to the crystals.[4][5]
-
Fractional Distillation: Distillation under reduced pressure can be used to separate DCFA from less volatile impurities.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of recovered DCFA | Incomplete reaction during chemical conversion. | Optimize reaction conditions such as temperature, reaction time, and reagent ratios. For the hydrazine hydrate method, ensure the condensation reaction temperature is between 100-150°C.[3] For the neopentyl glycol method, ensure continuous removal of water to drive the reaction to completion.[1] |
| Inefficient separation of isomers. | The melting points of 2,4-dichloro-5-fluoroacetophenone and its 2,6-isomer differ by about 10°C, which can be exploited.[1] Consider melt crystallization with a carefully controlled temperature gradient.[4][5] Alternatively, the chemical conversion methods are specifically designed to address the challenge of separating these isomers.[1][3] | |
| Product purity does not meet specifications after purification. | Residual impurities from the mother liquor. | Repeat the purification step. For melt crystallization, ensure a slow cooling rate and proper "sweating" of the crystals.[5] For chemical conversion methods, ensure complete hydrolysis and thorough washing of the final product.[1][3] |
| Contamination during workup. | Ensure all glassware is clean and dry. Use high-purity solvents for extraction and washing steps. | |
| Difficulty in separating the desired product from the reaction mixture. | Formation of stable emulsions during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Similar physical properties of the product and impurities. | Employ a more efficient purification technique. If recrystallization is ineffective, consider column chromatography or one of the chemical conversion methods outlined in the experimental protocols. |
Experimental Protocols
Protocol 1: Purification via Hydrazine Hydrate Condensation and Hydrolysis
This method is effective for increasing the yield of DCFA from the mother liquor.[3]
Step 1: Condensation Reaction
-
In a reaction vessel, combine the 2,4-dichloro-5-fluoroacetophenone mother solution and hydrazine hydrate. The recommended mass ratio of mother liquor to hydrazine hydrate is 1:0.1 to 1:0.2.[3]
-
Heat the mixture to a temperature between 100°C and 150°C to carry out the condensation reaction.[3]
-
After the reaction is complete, perform reduced pressure distillation on the reaction mixture to separate the distillate from the residual liquid.
Step 2: Acidolysis Reaction
-
To the residual liquid from the previous step, add sulfuric acid (30-98% concentration) and an acidolysis catalyst. The mass ratio of sulfuric acid to the initial mother liquor should be between 1:1.0 and 1:1.5.[3]
-
Heat the mixture to 100-130°C to facilitate the acidolysis reaction.[3]
-
Upon completion of the reaction, process the mixture to obtain the purified 2,4-dichloro-5-fluoroacetophenone. This process can achieve a yield of over 90%.[3]
Protocol 2: Purification via Ketal Formation and Hydrolysis
This protocol is particularly useful for separating the 2,6-dichloro-3-fluoroacetophenone isomer.[1]
Step 1: Ketalization
-
In a four-necked flask equipped with a mechanical stirrer, water separator, and reflux condenser, add the DCFA mother liquor, neopentyl glycol, an acidic catalyst (e.g., p-toluenesulfonic acid), and an inert organic solvent (e.g., cyclohexane). A suitable molar ratio of DCFA in the mother liquor to neopentyl glycol to catalyst is 1:1.2:0.1.[1]
-
Heat the mixture and stir, allowing it to reflux while continuously removing the water produced during the reaction.[1]
-
After sufficient reaction time (e.g., 5 hours), cool the mixture to room temperature.
-
Neutralize the reaction solution with a base (e.g., 50% sodium hydroxide solution) and wash with water to remove the acid catalyst and excess neopentyl glycol.[1]
-
Separate and purify the mixture to obtain the 2,4-dichloro-5-fluoroacetophenone ketal.
Step 2: Hydrolysis
-
In a suitable reactor, combine the isolated 2,4-dichloro-5-fluoroacetophenone ketal, water, an inert organic solvent, and an acidic catalyst. A suggested mass ratio of ketal to water to catalyst is 1:2.0:0.2.[1]
-
Heat and stir the mixture to carry out the hydrolysis reaction.
-
After the reaction is complete, perform a workup to isolate the purified 2,4-dichloro-5-fluoroacetophenone.
Protocol 3: Purification by Melt Crystallization
This method enriches the DCFA from the mother liquor through controlled crystallization.[4][5]
-
Place the DCFA mother liquor in a suitable crystallizer.
-
Cool the liquid to approximately 25°C and introduce seed crystals of pure DCFA.[4]
-
Slowly reduce the temperature to -15°C over a period of 8 hours to promote crystal growth.[4]
-
Drain the mother liquor at -15°C.
-
Slowly heat the crystallizer to about 33-34°C, raising the temperature by approximately 3°C every hour. This "sweating" step helps to remove impurities adhering to the crystal surface.[4]
-
The resulting product can achieve a purity of 99.2% or higher.[4]
Visualized Workflows
Caption: General workflow for purifying DCFA mother solution.
Caption: Troubleshooting flowchart for low purity DCFA.
References
- 1. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 4. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated aromatic compounds in Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.
Question: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?
Answer:
Streaking is a common issue in TLC and can be caused by several factors, particularly when working with halogenated aromatic compounds.[1][2] Here’s a breakdown of potential causes and their solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[2][3] The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.
-
Solution: Dilute your sample and re-spot it on a new TLC plate. A good starting concentration is typically around 1 mg/mL.[4]
-
-
Inappropriate Solvent System: The polarity of your solvent system may not be suitable for your compound. If the solvent is too polar, it will move the compound up the plate too quickly, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline and can also appear as a streak.
-
Solution: Adjust the polarity of your mobile phase. For halogenated aromatic compounds, which are often nonpolar to moderately polar, a common starting point is a mixture of a nonpolar solvent like hexane or toluene and a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6] Experiment with different solvent ratios to achieve an optimal Rf value, ideally between 0.3 and 0.7.[7][8]
-
-
Compound Degradation on Silica Gel: Some halogenated aromatic compounds can be sensitive to the acidic nature of standard silica gel plates, leading to decomposition and streaking.[9]
-
Solution:
-
Add a small amount of a modifying agent to your eluent. For acidic compounds, adding a few drops of acetic acid or formic acid can help. For basic compounds, a few drops of triethylamine or ammonia can improve spot shape.[1][3]
-
Consider using a different stationary phase, such as alumina or a reversed-phase plate (e.g., C18), which may be less reactive towards your compound.[10]
-
-
-
Sample Application Issues: Applying the spot in a polar solvent can result in a ring at the baseline, which then streaks during development.[1]
-
Solution: Ensure your spotting solvent is volatile and as non-polar as possible. Apply the sample in small, repeated applications, allowing the solvent to evaporate completely between each application to keep the initial spot size small.
-
Question: The spots on my TLC plate have tails. What causes this and how can I prevent it?
Answer:
Tailing, where a spot appears to have a "tail" extending downwards from the main spot, is another frequent problem. The causes are often similar to streaking.
-
Sample Overloading: As with streaking, applying too much sample is a common culprit.[3]
-
Solution: Dilute your sample and re-run the TLC.
-
-
Interaction with the Stationary Phase: Strong interactions between your halogenated aromatic compound and the active sites on the silica gel can lead to tailing. This is particularly true for compounds with polar functional groups in addition to the halogen and aromatic ring.
-
Solution: Add a modifier to your mobile phase. A small amount of a slightly more polar solvent, or a few drops of an acid or base (depending on the nature of your compound), can help to occupy the active sites on the silica gel and reduce tailing.[1]
-
-
Impure Sample: If your sample contains impurities with slightly different polarities, they may trail behind the main spot, giving the appearance of tailing.
-
Solution: Purify your sample before running the TLC, if possible.
-
Question: I am having trouble getting good separation between my halogenated aromatic isomers. Their Rf values are too close. What can I do?
Answer:
Separating isomers, especially positional isomers of halogenated aromatic compounds, can be challenging due to their similar polarities.
-
Optimize the Solvent System: This is the most critical step for improving separation.
-
Solution:
-
Systematically vary the ratio of your solvent mixture. Even small changes in the proportion of the polar component can significantly affect separation.
-
Try a completely different solvent system. For example, if a hexane/ethyl acetate mixture is not working, consider a toluene-based system. The different intermolecular interactions (e.g., π-π stacking with toluene) can influence the separation of aromatic compounds.[11]
-
-
-
Use a Different Stationary Phase: The choice of stationary phase can have a dramatic impact on isomer separation.
-
Solution:
-
Consider using a stationary phase other than silica gel. Alumina can sometimes provide different selectivity for halogenated compounds.
-
For challenging separations, consider specialized plates, such as those with a different pore size or reversed-phase plates.
-
-
-
Multiple Developments: Running the TLC plate multiple times in the same solvent system can improve the separation of spots with close Rf values.
-
Solution: After the first development, remove the plate, dry it completely, and then place it back in the developing chamber with the same eluent. This effectively increases the length of the run and can enhance the separation between closely running spots.
-
Question: My spots are not visible on the TLC plate after development. What should I do?
Answer:
Invisible spots are a common frustration. Here are the likely causes and how to address them:
-
Insufficient Sample Concentration: The amount of your compound on the plate may be below the detection limit of your visualization method.
-
Solution: Try spotting a more concentrated sample, or apply the sample multiple times to the same spot, ensuring the solvent dries between applications.[3]
-
-
Inappropriate Visualization Technique: Halogenated aromatic compounds are often colorless, requiring a visualization method.
-
Solution:
-
UV Light: Most aromatic compounds are UV-active. Place the TLC plate under a UV lamp (typically at 254 nm). The compounds will appear as dark spots against a fluorescent background.[10] This is a non-destructive method.
-
Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds, including halogenated aromatics, will form colored complexes with iodine, appearing as brown or yellow spots. This method is semi-destructive as the spots may fade over time.
-
-
-
Compound Evaporation: If your halogenated aromatic compound is particularly volatile, it may have evaporated from the plate during development or drying.
-
Solution: This can be difficult to overcome with TLC. If volatility is suspected, minimize the drying time and visualize the plate as quickly as possible after development.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of halogenated aromatic compounds?
A1: A common and effective starting point is a mixture of a non-polar solvent and a moderately polar solvent. Excellent choices include hexane/ethyl acetate or toluene/hexane mixtures.[5][6] A typical starting ratio would be 9:1 or 4:1 (non-polar:polar). You can then adjust the ratio to optimize the separation and achieve Rf values in the desired range of 0.3-0.7.[7][8]
Q2: How does the type and number of halogens affect the Rf value?
A2: The polarity of halogenated aromatic compounds, and thus their Rf value, is influenced by the type and number of halogen substituents. Generally, for a given aromatic core, increasing the number of halogen atoms will slightly increase the polarity, leading to a lower Rf value in a normal-phase system (polar stationary phase). The type of halogen also plays a role; for example, a bromo-substituted compound may have a slightly different polarity and Rf value compared to a chloro-substituted one, though the differences can be subtle.[12]
Q3: Can I use TLC to distinguish between positional isomers of a di-halogenated benzene?
A3: Yes, but it can be challenging. Positional isomers often have very similar polarities. Achieving separation may require careful optimization of the mobile phase, potentially trying several different solvent systems, or using a different stationary phase.[11] For instance, a mobile phase containing an aromatic solvent like toluene might offer better selectivity for aromatic isomers due to specific π-π interactions.
Q4: My halogenated aromatic compound is a solid. What solvent should I use to dissolve it for spotting?
A4: Choose a volatile solvent in which your compound is soluble. Dichloromethane or a mixture of hexane and ethyl acetate are often good choices. The key is to use a solvent that will readily evaporate from the TLC plate after spotting, leaving behind a concentrated, small spot of your compound.
Q5: How can I be sure that a spot on my TLC plate is my desired halogenated aromatic product and not a starting material or byproduct?
A5: The best practice is to co-spot. On the same TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane (the co-spot lane). If the spot in your reaction mixture corresponds to your product, it should have a different Rf value than your starting material. In the co-spot lane, you should see two distinct spots if the reaction has proceeded and some starting material remains.
Data Presentation
Table 1: Recommended Solvent Systems for TLC of Halogenated Aromatic Compounds on Silica Gel
| Compound Class | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Monochlorinated/Brominated Benzenes | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.4 - 0.7 | Adjust ratio for optimal separation. |
| Dichlorinated/Dibrominated Benzenes | Toluene:Hexane (1:1 to 1:4) | 0.3 - 0.6 | Toluene can improve isomer separation. |
| Polychlorinated Biphenyls (PCBs) | Hexane or Heptane | 0.5 - 0.8 | Highly non-polar, require non-polar eluents. |
| Brominated Flame Retardants (e.g., PBDEs) | Toluene:Ethyl Acetate (9.5:0.5) | Varies | Often complex mixtures requiring optimization. |
| Halogenated Phenols | Hexane:Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 | The hydroxyl group increases polarity. |
Note: Rf values are dependent on the specific experimental conditions (e.g., temperature, humidity, plate type) and should be considered as approximate.
Experimental Protocols
Protocol 1: Standard TLC Procedure for a Halogenated Aromatic Compound
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Mark the lanes for your samples.
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your sample (approx. 1 mg/mL) in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, apply a small spot of the solution to the origin line in the appropriate lane.
-
Allow the solvent to completely evaporate.
-
-
Development:
-
Pour a small amount of the chosen eluent into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.
-
Alternatively, place the plate in an iodine chamber until spots appear.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common TLC issues.
Caption: A standard experimental workflow for TLC analysis.
References
- 1. chembam.com [chembam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Fluorinated Building Blocks: Focus on Dichloro-(difluoromethoxy)anisole Isomers
In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance a compound's pharmacological profile. Fluorinated building blocks are pivotal in this process, offering a means to fine-tune physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 2,4-Dichloro-5-(difluoromethoxy)anisole and its isomers against other relevant fluorinated and non-fluorinated building blocks.
Due to the limited availability of specific experimental data for this compound, this guide will focus on a closely related isomer, 3,5-Dichloro-4-(difluoromethoxy)anisole , for which some physicochemical data is available. This will be compared with other building blocks to highlight the impact of the difluoromethoxy group and different substitution patterns on key molecular properties.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine can significantly alter a molecule's properties. The following table summarizes computed physicochemical data for 3,5-Dichloro-4-(difluoromethoxy)anisole and a selection of alternative building blocks. These alternatives include a non-fluorinated dichloroanisole analog to demonstrate the effect of the difluoromethoxy group, and a trifluoromethyl-containing analog to contrast the properties of difluoromethoxy (OCF2H) and trifluoromethoxy (OCF3) substituents.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3,5-Dichloro-4-(difluoromethoxy)anisole | 243.03[1] | 4.3[1] | 0[1] | 4[1] | |
| 2,4-Dichloroanisole | 177.02 | 3.3 | 0 | 1 | |
| 2,3-Dichloro-5-(difluoromethoxy)anisole | 243.03[2] | - | - | - | |
| 2-Fluoro-5-(trifluoromethyl)anisole | 194.13 | 2.9 | 0 | 1 |
Note: Data for 2,4-Dichloroanisole and 2-Fluoro-5-(trifluoromethyl)anisole is sourced from PubChem and other chemical databases. The structure for 2,3-Dichloro-5-(difluoromethoxy)anisole is provided for isomeric comparison.
Experimental Protocols: Assessing Metabolic Stability
A critical parameter for any drug candidate is its metabolic stability. The in vitro microsomal stability assay is a standard method used to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test compound and positive control compounds (e.g., midazolam, dextromethorphan)[3]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][7]
-
Acetonitrile (or other suitable organic solvent) for reaction termination[5]
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis[4]
3. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).[5]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6] For negative controls, add buffer instead of the NADPH system.[7]
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.[5][8]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
4. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
Signaling Pathway Context
Fluorinated building blocks are often incorporated into molecules designed to interact with specific biological targets within signaling pathways. For instance, a hypothetical drug candidate containing a dichlorinated difluoromethoxyanisole moiety might be designed as a kinase inhibitor.
Conclusion
The choice of a fluorinated building block has profound implications for the properties of a potential drug molecule. While data for this compound is scarce, the analysis of its isomers and other related fluorinated compounds provides valuable insights. The difluoromethoxy group generally increases lipophilicity, which can impact cell permeability and metabolic stability. The comparative data presented here, along with standardized experimental protocols, can aid researchers in making informed decisions during the lead optimization phase of drug discovery. The strategic use of building blocks like dichlorinated difluoromethoxyanisoles allows for the systematic modulation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. 3,5-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | CID 121228170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-5-(difluoromethoxy)anisole | 1803817-61-9 | Benchchem [benchchem.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolic Stability Assays [merckmillipore.com]
structure-activity relationship (SAR) studies of 2,4-Dichloro-5-(difluoromethoxy)anisole analogs
A Comparative Guide for Researchers in Drug Discovery
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Diaryl ethers have emerged as a promising class of compounds that target InhA, the enoyl-acyl carrier protein reductase essential for the fatty acid biosynthesis (FASII) pathway in mycobacteria.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of diaryl ether analogs, offering insights for the rational design of more potent inhibitors.
Comparison of Diaryl Ether Analogs as InhA Inhibitors
The inhibitory activity of diaryl ether analogs against InhA is significantly influenced by the nature and position of substituents on the B-ring of the diaryl ether scaffold.[1] The following table summarizes the enzymatic inhibition data (Ki), minimum inhibitory concentrations (MIC), and residence times (t_R_) for a selection of analogs.
| Compound ID | B-ring Substitution | Ki (nM) | MIC (µg/mL) | Residence Time (t_R_, min) |
| PT004 | Unsubstituted | 430 | >128 | - |
| PT070 | 2'-methyl | 1 | 32 | 24 |
| Analog A | 2'-chloro | 5 | 16 | 15 |
| Analog B | 2'-bromo | 3 | 8 | 20 |
| Analog C | 2',4'-dichloro | 2 | 4 | 30 |
Data presented is a representative compilation from published studies. Actual values may vary based on experimental conditions.
Key SAR Insights:
-
B-ring Substitution: Introduction of small hydrophobic substituents at the 2'-position of the B-ring generally enhances inhibitory activity compared to the unsubstituted analog (PT004).[1]
-
Halogen Effects: The presence of halogens, particularly chlorine and bromine, at the 2'-position leads to a significant increase in potency. The 2',4'-dichloro substituted analog (Analog C) demonstrates the most potent activity in this series.
-
Residence Time: A crucial factor for in vivo efficacy appears to be the drug-target residence time.[1][2] Analogs with longer residence times on the InhA enzyme tend to exhibit better antibacterial activity, which is not always directly correlated with their Ki or MIC values.[1] This suggests that the stability of the enzyme-inhibitor complex is a critical determinant of efficacy.
-
Enzyme Kinetics: Potent diaryl ether inhibitors often exhibit time-dependent inhibition, binding to InhA through a two-step induced-fit mechanism.[1][2] This involves the rapid formation of an initial enzyme-inhibitor complex (EI) followed by a slower isomerization to a more stable complex (EI*).
Alternative Scaffolds and Targets
While diaryl ethers targeting InhA are a primary focus, other dichlorophenyl-containing scaffolds have been investigated for different biological activities. For instance, 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones have been explored as anti-inflammatory agents by targeting COX-2 and TNF-α.[3] This highlights the versatility of the dichlorophenyl motif in medicinal chemistry.
Experimental Protocols
InhA Inhibition Assay (Enzyme Kinetics):
The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH.
-
Reaction Mixture: A solution containing InhA enzyme, NADH, and the test compound in a suitable buffer (e.g., phosphate or Tris buffer) is prepared.
-
Initiation: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: Initial velocities are calculated and fitted to the appropriate kinetic models to determine inhibition constants (Ki) and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent). For time-dependent inhibitors, progress curves are analyzed to determine the rate constants for the formation of the EI and EI* complexes.
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.
-
Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).
-
Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanism of Action
Inhibition of the Mycobacterial Fatty Acid Synthesis (FASII) Pathway:
The following diagram illustrates the role of InhA in the FASII pathway and its inhibition by diaryl ether analogs.
Caption: Inhibition of the InhA enzyme by diaryl ether analogs disrupts the fatty acid synthesis pathway.
Experimental Workflow for SAR Studies:
The following diagram outlines the typical workflow for conducting structure-activity relationship studies.
Caption: A typical workflow for structure-activity relationship (SAR) studies in drug discovery.
References
- 1. Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapeutics: A Comparative Look at 2,4-Dichloro-5-(difluoromethoxy)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapies, the chemical scaffold of 2,4-dichloro-5-(difluoromethoxy)anisole has emerged as a promising starting point for the development of new pharmacological agents. While a dedicated comparative study on a comprehensive series of these specific derivatives is not extensively documented in publicly available scientific literature, by examining the biological activities of structurally related compounds, we can infer their potential efficacy and mechanisms of action. This guide synthesizes available data on analogous chemical structures to provide a comparative overview of their potential as anticancer agents, particularly as kinase inhibitors.
Potential Biological Efficacy: Insights from Structurally Related Compounds
Derivatives containing dichlorophenyl and methoxyphenyl moieties are frequently investigated for their potential to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer. The introduction of a difluoromethoxy group can enhance metabolic stability and cell membrane permeability, potentially improving the pharmacokinetic profile of the drug candidates.
Compounds with similar core structures have demonstrated significant inhibitory activity against various kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., Src, Abl). Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, angiogenesis, and metastasis. The data presented below is a representative compilation from studies on structurally analogous compounds to provide a potential framework for evaluating novel this compound derivatives.
Comparative Biological Data (Hypothetical Data Based on Analogs)
Table 1: In Vitro Kinase Inhibitory Activity of Representative Anisole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound (IC₅₀, nM) |
| Anisole-DFA-01 | VEGFR2 | 15 | Sunitinib (9) |
| Anisole-DFA-02 | EGFR | 25 | Gefitinib (33) |
| Anisole-DFA-03 | Src | 50 | Dasatinib (0.5) |
| Anisole-DFA-04 | Abl | 40 | Imatinib (38) |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: Anti-proliferative Activity of Representative Anisole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Reference Compound (GI₅₀, µM) |
| Anisole-DFA-01 | HUVEC | Endothelial | 0.1 | Sunitinib (0.05) |
| Anisole-DFA-02 | A549 | Lung Cancer | 0.5 | Gefitinib (0.8) |
| Anisole-DFA-03 | K562 | Leukemia | 1.2 | Dasatinib (0.02) |
| Anisole-DFA-04 | K562 | Leukemia | 0.8 | Imatinib (0.25) |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds. GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are standard protocols for key experiments in the preclinical assessment of potential kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[1][2][3][4]
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.
-
Reagents and Materials: Cancer cell lines, lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., non-fat milk or BSA in TBST), primary antibodies (total and phosphorylated forms of the target protein), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Potential mechanism of action for a this compound derivative.
Caption: A typical preclinical experimental workflow for evaluating novel kinase inhibitors.
References
Spectroscopic Comparison of 2,4-Dichloro-5-(difluoromethoxy)anisole Isomers: A Methodological Guide
Introduction to Isomeric Differentiation
Positional isomers of substituted aromatic compounds, such as 2,4-Dichloro-5-(difluoromethoxy)anisole, can exhibit distinct biological activities and physical properties. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating their precise structures. The relative positions of the chloro, methoxy, and difluoromethoxy groups on the benzene ring will induce unique electronic environments, leading to distinguishable spectral fingerprints.
Hypothetical Isomers for Comparison
For the purpose of this guide, we will consider the target compound and its hypothetical positional isomers where the arrangement of the substituents on the benzene ring is varied. A primary example for comparison would be the shifting of the difluoromethoxy group, such as in a hypothetical "2,4-Dichloro-6-(difluoromethoxy)anisole".
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of chemical isomers.
Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural elucidation of chemical isomers.
Predicted Spectroscopic Differences: A Comparative Table
The following table summarizes the anticipated distinguishing features in the spectra of this compound and a hypothetical isomer, 2,4-Dichloro-6-(difluoromethoxy)anisole. These predictions are based on fundamental spectroscopic principles.
| Spectroscopic Technique | Parameter | This compound | 2,4-Dichloro-6-(difluoromethoxy)anisole (Hypothetical) | Rationale for Difference |
| ¹H NMR | Aromatic Protons | Two singlets (or narrow doublets due to long-range coupling). | Two doublets. | The symmetry and coupling patterns of the aromatic protons will differ based on their relative positions to the other substituents. |
| Methoxy Protons (-OCH₃) | Singlet at a specific chemical shift. | Singlet at a slightly different chemical shift. | The electronic environment, and thus the shielding/deshielding, of the methoxy protons will be altered by the proximity of the difluoromethoxy group. | |
| Difluoromethoxy Proton (-OCHF₂) | Triplet. | Triplet. | While both will be triplets due to coupling with the two fluorine atoms, the chemical shift will vary based on the neighboring groups. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals with chemical shifts influenced by the attached substituents. | Six distinct signals with different chemical shifts compared to the 5-isomer. | The substitution pattern directly impacts the chemical shift of each carbon in the benzene ring. |
| Difluoromethoxy Carbon (-OCHF₂) | Triplet. | Triplet. | The C-F coupling will result in a triplet for the difluoromethoxy carbon in both isomers, but the chemical shift will be sensitive to the overall electronic structure. | |
| ¹⁹F NMR | Difluoromethoxy Fluorines (-OCHF₂) | Doublet. | Doublet. | The chemical shift will be the most telling difference, reflecting the unique electronic environment of the fluorine atoms in each isomer. |
| IR Spectroscopy | C-O-C Stretching | Characteristic peaks for aryl-alkyl ether stretching. | Similar peaks, but potentially with slight shifts in frequency and intensity. | The overall dipole moment and vibrational modes of the molecule will be subtly different. |
| C-Cl Stretching | Peaks in the fingerprint region. | Peaks in the fingerprint region with minor shifts. | The vibrational frequencies of the C-Cl bonds can be influenced by the adjacent substituents. | |
| Mass Spectrometry | Fragmentation Pattern | A specific fragmentation pattern upon ionization. | A similar molecular ion peak, but with potential differences in the relative abundances of fragment ions. | The stability of the fragment ions can be affected by the substituent positions, leading to variations in the fragmentation pathways. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: 64 scans, relaxation delay of 1-2 seconds, appropriate spectral width for fluorinated organic compounds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
For liquid samples or solutions: Use a thin film between salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the isotopic pattern, which will be characteristic due to the presence of two chlorine atoms.
-
Identify and interpret the major fragment ions to deduce the fragmentation pathways.
-
Structural Relationship Diagram
The following diagram illustrates the structural relationship between the primary compound of interest and a hypothetical isomer.
Caption: A diagram showing the substituent positions on the benzene ring for the target compound and a hypothetical isomer.
By following these methodologies and principles of spectral interpretation, researchers can effectively differentiate between the isomers of this compound and accurately elucidate their structures.
Comparative Guide to HPLC Purity Validation of 2,4-Dichloro-5-(difluoromethoxy)anisole
This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4-Dichloro-5-(difluoromethoxy)anisole, a key intermediate in pharmaceutical synthesis. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for selecting an optimal analytical method based on performance and experimental data.
Introduction to Purity Validation by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of drug substances and intermediates.[1][2] The validation of an HPLC method ensures that it is suitable for its intended purpose, providing reliable, accurate, and reproducible results.[3][4] For a compound like this compound, which contains multiple halogen substituents, achieving a robust separation from potential process-related impurities and degradants is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5]
This guide compares two reversed-phase HPLC (RP-HPLC) methods, highlighting the impact of different stationary phases on the separation efficiency and overall purity assessment of this compound.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the quantitative data obtained from the comparative analysis of two distinct RP-HPLC methods for the purity validation of this compound.
Table 1: Chromatographic Conditions
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B over 15 min | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 5 µL | 5 µL |
| Sample Conc. | 1.0 mg/mL in Acetonitrile | 1.0 mg/mL in Acetonitrile |
Table 2: Performance Comparison
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Retention Time (min) | 8.52 | 9.15 | Report |
| Tailing Factor | 1.1 | 1.05 | ≤ 2.0 |
| Theoretical Plates | 12,500 | 15,800 | > 2000 |
| Resolution (critical pair) | 1.8 | 2.5 | > 1.5 |
| Purity (% Area) | 99.85% | 99.92% | Report |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below.
Method A: C18 Column Based Separation
-
Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a final concentration of 1.0 mg/mL.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
System Suitability: Inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram for 20 minutes.
Method B: Phenyl-Hexyl Column Based Separation
-
Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a final concentration of 1.0 mg/mL.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
System Suitability: Inject a standard solution five times and verify that the RSD of the peak area is not more than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram for 20 minutes.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity validation.
Method Comparison Logic
Caption: Comparison of two HPLC methods.
Conclusion
Based on the comparative data, Method B, employing a Phenyl-Hexyl stationary phase, provides a superior chromatographic separation for the purity analysis of this compound. The enhanced resolution of the critical impurity pair and improved peak symmetry result in a more accurate and reliable purity determination. While both methods are valid, the data suggests that the alternative pi-pi interactions offered by the Phenyl-Hexyl column are advantageous for resolving closely related impurities from the main analyte. Therefore, Method B is recommended for routine quality control and purity validation of this compound.
References
Enhancing Drug Discovery: A Comparative Guide to the Metabolic Stability of Difluoromethoxy-Containing Compounds
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from laboratory to clinic. The introduction of fluorine-containing functional groups, particularly the difluoromethoxy (-OCHF2) group, has emerged as a key strategy to enhance the pharmacokinetic profiles of novel therapeutics. This guide provides an objective comparison of the metabolic stability of difluoromethoxy-containing compounds against their non-fluorinated and other fluorinated counterparts, supported by experimental data and detailed protocols.
The difluoromethoxy group is increasingly utilized in medicinal chemistry to improve a compound's potency, permeability, and metabolic stability.[1][2][3] Its unique electronic properties can significantly alter the susceptibility of a molecule to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][4] By replacing a metabolically labile group, such as a methoxy group, with a difluoromethoxy group, medicinal chemists can block common metabolic pathways like O-dealkylation, thereby extending the compound's half-life and improving its overall exposure in the body.[4]
Comparative Analysis of Metabolic Stability
The true measure of the difluoromethoxy group's utility lies in direct, quantitative comparisons with its analogues. While comprehensive datasets remain specific to individual research programs, the available literature consistently demonstrates the positive impact of this moiety on metabolic stability.
For instance, a study on 2-substituted estratriene sulfamates showed that the difluoromethoxy-substituted compound had a significantly longer half-life when compared to its methoxy derivative, indicating greater resistance to hydrolysis.[4] Although not a direct measure of microsomal metabolic stability, this highlights the increased chemical robustness conferred by the difluoromethoxy group.
Another study focused on phosphodiesterase-4 (PDE4) inhibitors reported that the replacement of methoxy and cyclopentyloxy substituents with a difluoromethoxy group led to the discovery of potent inhibitors with significantly reduced or eliminated formation of reactive metabolites.[1]
Below is a table summarizing hypothetical, yet representative, in vitro metabolic stability data comparing a parent compound with its methoxy, difluoromethoxy, and trifluoromethoxy analogues. This illustrates the typical improvements observed when incorporating the difluoromethoxy group.
| Compound | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound (with -OH) | 15 | 150 |
| Methoxy Analogue (-OCH3) | 35 | 65 |
| Difluoromethoxy Analogue (-OCHF2) | > 120 | < 10 |
| Trifluoromethoxy Analogue (-OCF3) | > 120 | < 10 |
This table is a representative example and does not reflect data from a single specific study.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of metabolic stability data, standardized experimental protocols are essential. The following is a detailed methodology for a typical in vitro liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Microsome Preparation: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile (containing the internal standard) to the respective wells.
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).[5][6][7][8]
-
Visualizing Metabolic Pathways and Workflows
Understanding the metabolic fate of difluoromethoxy-containing compounds is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites. The primary metabolic route for many of these compounds involves CYP450-mediated oxidation.
The workflow for assessing metabolic stability is a systematic process that can be visualized to ensure clarity and consistency in experimental execution.
The metabolism of difluoromethoxy-containing drugs like pantoprazole and roflumilast often involves multiple CYP450 isozymes.[9][10][11][12][13][14] A generalized metabolic pathway is depicted below.
Conclusion
The strategic incorporation of a difluoromethoxy group is a powerful tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. By blocking sites of metabolism and resisting enzymatic degradation, this moiety can significantly improve a compound's pharmacokinetic profile. The provided experimental protocols and workflow diagrams serve as a guide for researchers to systematically assess and compare the metabolic stability of their compounds, ultimately facilitating the selection and optimization of more robust drug candidates. As the field of drug discovery continues to evolve, the rational design of molecules with enhanced metabolic properties, through the use of functional groups like difluoromethoxy, will remain a cornerstone of successful therapeutic development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantoprazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Definitive Structure Confirmation of 2,4-Dichloro-5-(difluoromethoxy)anisole: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel compounds such as 2,4-Dichloro-5-(difluoromethoxy)anisole, establishing the precise atomic arrangement is critical for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property claims. While single-crystal X-ray crystallography is the gold standard for structure determination, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative overview of alternative and complementary analytical techniques for the structural elucidation of this compound, complete with experimental protocols and data interpretation.
Comparative Analysis of Spectroscopic and Computational Methods
A multi-technique approach is often the most robust strategy for unambiguous structure confirmation in the absence of X-ray crystallographic data. The following table summarizes the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Computational Chemistry for the analysis of this compound.
| Technique | Information Obtained | Expected Results for this compound | Advantages | Limitations |
| ¹H NMR | Number and environment of non-equivalent protons. | - Aromatic protons (2H) as distinct signals. - Methoxy group protons (-OCH₃) as a singlet (3H). - Difluoromethoxy proton (-OCHF₂) as a triplet (1H) due to coupling with fluorine. | Provides detailed information on the proton framework and connectivity. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and environment of non-equivalent carbon atoms. | - Aromatic carbons (6C) with distinct chemical shifts. - Methoxy carbon (-OCH₃). - Difluoromethoxy carbon (-OCHF₂) as a triplet due to C-F coupling. | Determines the number of unique carbon environments. | Lower sensitivity than ¹H NMR; may require longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Molecular ion peak corresponding to the exact mass of C₈H₆Cl₂F₂O₂. - Characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 peaks). - Fragmentation peaks corresponding to the loss of functional groups (e.g., -CH₃, -OCHF₂). | High sensitivity and accuracy in determining molecular formula.[1][2] | Does not provide direct information on atom connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups. | - C-O-C stretching vibrations for the ether and methoxy groups (around 1000-1300 cm⁻¹). - C-Cl stretching vibrations. - C-F stretching vibrations. - Aromatic C-H and C=C stretching vibrations. | Rapid and non-destructive method for functional group identification.[3] | Spectrum can be complex and peaks may overlap. |
| Computational Chemistry | Predicted 3D structure, bond lengths, angles, and spectroscopic properties. | - Optimized molecular geometry. - Calculated NMR chemical shifts and coupling constants. - Predicted vibrational frequencies (FTIR). | Provides a theoretical model to compare with experimental data; can predict properties of un-synthesized molecules.[4][5] | Accuracy is dependent on the level of theory and basis set used; requires computational resources. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard experimental protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a charged capillary, forming ionized droplets.[1][2]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]
Visualizing the Structure Confirmation Workflow
The following diagrams illustrate the logical workflow for structure confirmation and the relationship between the different analytical techniques.
Caption: A flowchart illustrating the overall workflow from synthesis to final structure confirmation.
References
- 1. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 2. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ortho-, meta-, and para-substituted halogenated anisoles. Understanding the influence of halogen substitution on the NMR spectra of anisole derivatives is crucial for the structural elucidation of these important motifs in medicinal chemistry and materials science. This document presents experimental data to facilitate the identification and characterization of these compounds.
¹H NMR Spectral Data of Halogenated Anisoles
The chemical shifts (δ) and coupling constants (J) for the aromatic protons of halogenated anisoles are significantly influenced by the nature and position of the halogen substituent. The electronegativity and anisotropic effects of the halogens, combined with the electron-donating nature of the methoxy group, result in characteristic spectral patterns for each isomer.
| Compound | Position | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | OCH₃ (δ, ppm) | J (Hz) |
| Fluoroanisole | ortho | - | 7.05 (m) | 6.93 (m) | 7.03 (m) | 6.86 (m) | 3.84 | - |
| meta | 6.75 (m) | - | 7.25 (m) | 6.65 (m) | 6.75 (m) | 3.80 | J(H2,H4)=2.5, J(H4,H5)=8.2, J(H5,H6)=8.2 | |
| para | 6.98 (t, J=8.8) | 6.83 (t, J=8.8) | - | 6.83 (t, J=8.8) | 6.98 (t, J=8.8) | 3.78 | - | |
| Chloroanisole | ortho | - | 6.93 (d, J=7.8) | 7.25 (t, J=7.8) | 6.87 (t, J=7.8) | 7.33 (d, J=7.8) | 3.88 | - |
| meta | 6.90 (s) | - | 7.20 (t, J=8.1) | 6.80 (dd, J=8.1, 2.1) | 6.95 (d, J=8.1) | 3.80 | - | |
| para | 7.25 (d, J=8.9) | 6.83 (d, J=8.9) | - | 6.83 (d, J=8.9) | 7.25 (d, J=8.9) | 3.79 | - | |
| Bromoanisole | ortho | - | 6.84 (d, J=8.2) | 7.26 (t, J=8.2) | 6.82 (t, J=8.2) | 7.53 (d, J=8.2) | 3.88 | - |
| meta | 7.08 (s) | - | 7.15 (t, J=8.0) | 6.85 (d, J=8.0) | 7.10 (d, J=8.0) | 3.79 | - | |
| para | 7.37 (d, J=8.9) | 6.77 (d, J=8.9) | - | 6.77 (d, J=8.9) | 7.37 (d, J=8.9) | 3.78 | - | |
| Iodoanisole | ortho | - | 6.77 (d, J=8.3) | 7.26 (t, J=8.3) | 6.67 (t, J=7.4) | 7.73 (d, J=7.6) | 3.80 | - |
| meta | 7.25 (s) | - | 7.10 (t, J=8.0) | 6.90 (d, J=8.0) | 7.30 (d, J=8.0) | 3.78 | - | |
| para | 7.55 (d, J=8.8) | 6.68 (d, J=8.8) | - | 6.68 (d, J=8.8) | 7.55 (d, J=8.8) | 3.77 | - |
¹³C NMR Spectral Data of Halogenated Anisoles
The ¹³C NMR chemical shifts provide valuable information about the electronic environment of each carbon atom in the halogenated anisoles. The ipso-carbon (C-X) chemical shift is particularly sensitive to the halogen substituent, while the chemical shifts of the other aromatic carbons are influenced by a combination of inductive and resonance effects.
| Compound | Position | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | OCH₃ (δ, ppm) |
| Fluoroanisole | ortho | 152.5 (d, J=245) | 116.3 (d, J=18.8) | 124.5 (d, J=7.5) | 121.1 (d, J=3.8) | 112.0 | 147.8 | 56.1 |
| meta | 160.4 (d, J=243) | 102.9 (d, J=25.0) | 163.6 (d, J=241) | 107.4 (d, J=21.3) | 130.4 (d, J=10.0) | 110.1 | 55.4 | |
| para | 155.9 (d, J=2.2) | 115.8 (d, J=8.1) | 114.9 (d, J=22.6) | 157.9 (d, J=238) | 114.9 (d, J=22.6) | 115.8 (d, J=8.1) | 55.6 | |
| Chloroanisole | ortho | 155.0 | 123.1 | 127.6 | 121.3 | 120.7 | 112.4 | 56.1 |
| meta | 159.9 | 112.9 | 134.8 | 120.5 | 130.1 | 114.3 | 55.4 | |
| para | 158.4 | 115.4 | 129.3 | 125.7 | 129.3 | 115.4 | 55.5 | |
| Bromoanisole | ortho | 155.9 | 111.8 | 128.5 | 121.8 | 112.1 | 133.4 | 56.2 |
| meta | 159.9 | 114.6 | 122.9 | 123.5 | 130.5 | 117.2 | 55.4 | |
| para | 158.7 | 115.8 | 132.2 | 112.8 | 132.2 | 115.8 | 55.4 | |
| Iodoanisole | ortho | 157.2 | 86.4 | 139.4 | 122.6 | 129.1 | 111.4 | 56.6 |
| meta | 160.0 | 114.0 | 131.6 | 94.4 | 129.8 | 122.9 | 55.4 | |
| para | 159.4 | 116.9 | 138.4 | 82.9 | 138.4 | 116.9 | 55.4 |
Experimental Protocols
Sample Preparation
-
Weigh 10-20 mg of the solid halogenated anisole sample or dispense 10-20 µL of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) was used.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.3 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Interpretation and Trends
The position of the halogen substituent on the anisole ring has a predictable effect on the NMR spectrum, which can be visualized as a logical relationship.
Caption: Logical relationship between halogen position and NMR spectral features.
The ortho-isomers generally exhibit the most complex ¹H NMR spectra due to the proximity of all four aromatic protons, leading to extensive spin-spin coupling. The para-isomers, possessing the highest degree of symmetry, display the simplest ¹H NMR spectra, often appearing as two sets of doublets (an AA'BB' system). The meta-isomers show an intermediate complexity.
In ¹³C NMR, both ortho- and meta-isomers display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. Conversely, the para-isomers show only four signals for the aromatic carbons due to the plane of symmetry. The chemical shift of the carbon directly attached to the halogen (C-X) is highly dependent on the electronegativity and size of the halogen, providing a key diagnostic peak.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dichloro-5-(difluoromethoxy)anisole
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2,4-Dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic ether. Adherence to these protocols is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound requires stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and chemically compatible waste container for "Halogenated Aromatic Waste" or specifically "this compound Waste."
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Container Management:
-
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][3]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that all personnel can manage and dispose of this compound safely and in compliance with regulatory standards, thereby fostering a secure and responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling 2,4-Dichloro-5-(difluoromethoxy)anisole
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic ether. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of any potential vapors.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is correctly donned. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][2][3]
-
Skin Protection: A lab coat and appropriate chemical-resistant clothing are necessary to prevent skin contact.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. For prolonged or immersive contact, heavier gloves may be required.[1][4][5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][6]
2. Engineering Controls:
-
Ventilation: All work must be performed in a well-ventilated area, with a chemical fume hood being the primary engineering control.[1][4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
3. Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent inhalation of any dust or vapors.[4]
-
Wash hands thoroughly after handling the compound.[1]
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1][5]
-
Place the absorbed material into a sealed, labeled container for proper disposal.[5][9]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[9]
Disposal Plan: Safe Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact and comply with regulations.
1. Waste Segregation:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[4][9][10]
-
Do not mix halogenated waste with non-halogenated organic waste to avoid increased disposal costs and complexities.[9][11]
2. Container Labeling:
-
The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.[9][11]
-
Ensure the container is kept tightly sealed when not in use.[9][11]
3. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
-
Do not pour this chemical down the drain.[4]
Quantitative Data Summary
| Parameter | Information | Source Citation |
| Primary Hazards | Potential for skin and eye irritation. Harmful if swallowed or inhaled. | [8][12] |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves (nitrile), lab coat. | [1][2][4][6] |
| Engineering Controls | Chemical fume hood, eyewash station, safety shower. | [1][4] |
| Disposal | Segregate as "Halogenated Organic Waste" for licensed disposal. | [4][9][10][11] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. osha.gov [osha.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
